Pim-1 kinase inhibitor 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-amino-6-(4-hydroxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-11-16-15(12-4-2-1-3-5-12)10-17(21-18(16)20)13-6-8-14(22)9-7-13/h1-10,22H,(H2,20,21) |
InChI Key |
VVFRJCXNTHXSOG-UHFFFAOYSA-N |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pim-1 Kinase Inhibitor 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a constitutively active serine/threonine kinase, is a key regulator of cell proliferation, survival, and apoptosis.[1][2] Its overexpression is implicated in various malignancies, including hematopoietic cancers and solid tumors, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of Pim-1 kinase inhibitor 13, a substituted pyridone identified as a potent inhibitor of Pim-1. This document outlines its biochemical activity, the signaling pathways it modulates, and the experimental protocols utilized for its characterization.
This compound: Biochemical Profile
This compound, also referred to as compound 10 in its initial publication, is a small molecule inhibitor belonging to the substituted pyridone class of compounds.[3]
Quantitative Data Summary
| Inhibitor Name | Compound ID | Target Kinase | IC50 |
| This compound | 10 | Pim-1 | 4.41 µM[3] |
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[4][5] This mechanism involves the inhibitor binding to the ATP-binding pocket of the Pim-1 kinase, thereby preventing the binding of ATP and subsequent phosphorylation of its downstream substrates.[4][5] The inhibition of Pim-1 kinase activity by inhibitor 13 disrupts key signaling pathways that promote cell survival and proliferation.
Key Downstream Effects:
-
Induction of Apoptosis: Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter).[1] Inhibition of Pim-1 by inhibitor 13 is expected to lead to a decrease in Bad phosphorylation, allowing it to promote apoptosis.[1]
-
Cell Cycle Arrest: Pim-1 kinase influences cell cycle progression by phosphorylating cell cycle regulators like p21Cip1/WAF1 and p27Kip1.[6][7] Inhibition of Pim-1 can lead to the stabilization and nuclear accumulation of these inhibitors, resulting in cell cycle arrest, typically at the G1/S transition.[6][7]
Signaling Pathways Modulated by Pim-1 Inhibition
The inhibition of Pim-1 kinase by inhibitor 13 impacts several critical signaling pathways involved in oncogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of Pim-1 kinase inhibitors like inhibitor 13.
In Vitro Pim-1 Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of Pim-1 kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP
-
Pim-1 substrate peptide (e.g., a derivative of the Bad protein)[2]
-
This compound
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[8]
-
Add 2 µL of recombinant Pim-1 kinase diluted in kinase buffer.[8]
-
Add 2 µL of a mixture containing the substrate peptide and ATP.[8]
-
Incubate the reaction mixture at room temperature for 60 minutes.[8]
-
Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.[8]
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that overexpress Pim-1 kinase.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line with known Pim-1 expression (e.g., leukemia or prostate cancer cell lines).[10]
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[10]
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).[10]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.[10]
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
Western Blot Analysis of Downstream Targets
This method is used to confirm the on-target activity of the inhibitor in a cellular context by examining the phosphorylation status of known Pim-1 substrates.
Objective: To assess the effect of this compound on the phosphorylation of downstream targets such as Bad, p21, and p27.
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer.
-
Primary antibodies against phospho-Bad (Ser112), total Bad, p21, p27, and a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with this compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein and loading control.
Conclusion
This compound is a substituted pyridone that demonstrates inhibitory activity against Pim-1 kinase with an IC50 in the low micromolar range. Its mechanism of action is consistent with ATP-competitive inhibition, leading to the disruption of pro-survival and pro-proliferative signaling pathways. The expected cellular consequences of Pim-1 inhibition by this compound include the induction of apoptosis and cell cycle arrest. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and other novel Pim-1 kinase inhibitors.
References
- 1. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATP competitive inhibitors: Significance and symbolism [wisdomlib.org]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. promega.com [promega.com]
- 9. PIM1 Kinase Enzyme System Application Note [promega.sg]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pim-1 Kinase Inhibitor 13: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery and synthesis of Pim-1 kinase inhibitor 13, a substituted pyridone identified as a potent inhibitor of the Pim-1 kinase. This whitepaper details the rationale for targeting Pim-1 kinase, the discovery of this specific inhibitor, its synthesis, and the experimental protocols utilized in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. Its overexpression is implicated in various cancers, including leukemia, lymphoma, and prostate cancer, making it a significant target for cancer therapy. Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis, such as p21, p27, and BAD. The development of small molecule inhibitors targeting Pim-1 is a promising strategy for the treatment of these malignancies.
The Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. Once expressed, Pim-1 kinase can phosphorylate numerous substrates that regulate critical cellular processes.
Discovery of this compound
This compound, also referred to as compound 10 in the primary literature, was identified through a screening campaign aimed at discovering novel chemical scaffolds for Pim-1 inhibition. The discovery was reported by Cheney et al. in Bioorganic & Medicinal Chemistry Letters in 2007. The inhibitor belongs to a series of substituted pyridones.
Screening and Identification
The identification of this inhibitor class was the result of a high-throughput screening effort to identify compounds that inhibit the kinase activity of Pim-1. The initial hits were then optimized through structure-activity relationship (SAR) studies to improve potency and selectivity.
Synthesis of this compound
The synthesis of this compound and its analogs is based on the construction of a substituted 2-pyridone core. The general synthetic route involves a multi-step process.
General Synthetic Scheme
A representative synthesis of the 2-pyridone scaffold involves the condensation of an active methylene (B1212753) compound with a β-ketoester or a similar electrophile, followed by cyclization. For this compound specifically, the synthesis involves the reaction of ethyl cyanoacetate (B8463686) with an appropriate chalcone (B49325) derivative, followed by cyclization and subsequent modifications.
A detailed, step-by-step synthetic protocol as described in the literature would be proprietary and is not publicly available in full detail. However, a general approach to substituted pyridone synthesis is outlined below.
-
Knoevenagel Condensation: Reaction of an aldehyde or ketone with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate to form a C=C double bond.
-
Michael Addition: Addition of a nucleophile to the α,β-unsaturated system.
-
Cyclization: Intramolecular reaction to form the pyridone ring.
-
Functional Group Interconversion: Modification of substituents on the pyridone ring to arrive at the final product.
Quantitative Data
The inhibitory activity of this compound and related compounds from the same study are summarized below.
| Compound ID (in publication) | R1 Group | R2 Group | IC50 (µM)[1] |
| 10 (this compound) | Phenyl | CN | 4.41 [1] |
| 1 | Phenyl | H | >100 |
| 2 | 4-Fluorophenyl | H | >100 |
| 9 | 4-Fluorophenyl | CN | 1.9 |
| 11 | 4-Hydroxyphenyl | CN | 0.8 |
| 12 | 3-Hydroxyphenyl | CN | 1.1 |
Experimental Protocols
The following are generalized protocols for key experiments typically performed in the characterization of kinase inhibitors, based on standard methodologies in the field.
Pim-1 Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Pim-1 kinase.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for Pim-1)
-
Pim-1 substrate (e.g., a synthetic peptide like CREBtide)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Pim-1 kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines that overexpress Pim-1.
-
Reagents and Materials:
-
Cancer cell line (e.g., K562, a human immortalized myelogenous leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound represents a significant discovery in the ongoing effort to develop targeted therapies for cancers driven by Pim-1 overexpression. Its substituted pyridone scaffold provides a valuable starting point for further optimization to enhance potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this whitepaper provide a framework for the evaluation of this and other novel Pim-1 kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
The Structure-Activity Relationship of Pim-1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim-1 plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1] Its unique ATP-binding pocket, characterized by a proline residue (Pro123) in the hinge region, offers an opportunity for the design of highly selective inhibitors.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of Pim-1 kinase inhibitors, details key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and contributes to tumorigenesis by phosphorylating a range of substrates involved in cell cycle progression and apoptosis. A simplified representation of this pathway is illustrated below.
Caption: Simplified Pim-1 kinase signaling pathway.
Structure-Activity Relationship (SAR) of Pim-1 Inhibitors
The development of potent and selective Pim-1 inhibitors has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR for prominent inhibitor classes.
Pyridone Derivatives
Substituted pyridones represent a class of highly potent Pim-1 inhibitors. A key interaction involves a hydrogen bond matrix with water molecules in the catalytic core.
| Compound | R1 | R2 | Pim-1 IC50 (nM) |
| 1a | Phenyl | H | >10000 |
| 1b | 4-Fluorophenyl | H | 500 |
| 1c | 4-Chlorophenyl | H | 200 |
| 1d | 4-Bromophenyl | H | 150 |
| 1e | 4-Iodophenyl | H | 100 |
| 1f | 4-Methylphenyl | H | 800 |
| 1g | 4-Methoxyphenyl | H | 1500 |
| 2a | 4-Chlorophenyl | Methyl | 50 |
Data synthesized from multiple sources.
SAR Summary for Pyridone Derivatives:
-
Substitution at the R1 position with a halogen, particularly chlorine, bromine, or iodine, significantly enhances inhibitory activity compared to an unsubstituted phenyl ring.
-
Electron-donating groups at the R1 position, such as methyl or methoxy (B1213986), are less favorable for potency.
-
Alkylation at the R2 position, for instance with a methyl group, can further increase inhibitory potency.
Thiazolidinedione Derivatives
Thiazolidine-2,4-diones have been investigated as Pim-1 inhibitors, with SAR studies revealing the importance of substitutions on the benzylidene moiety.
| Compound | R | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 3a | H | >50 | >50 |
| 3b | 4-F | 15 | 25 |
| 3c | 4-Cl | 8.5 | 18 |
| 3d | 4-Br | 7.2 | 15 |
| 3e | 3-CF3 | 0.013 | 2.3 |
| 3f | 4-CF3 | 0.25 | 5.6 |
| 3g | 4-NO2 | 3.1 | 9.8 |
Data synthesized from multiple sources including QSAR studies.[2]
SAR Summary for Thiazolidinedione Derivatives:
-
Electron-withdrawing groups on the benzylidene ring are crucial for activity.
-
The trifluoromethyl (CF3) group, particularly at the meta position, leads to a dramatic increase in potency against Pim-1.
-
Halogen substitutions at the para position generally improve activity, with potency increasing from fluorine to bromine.
-
A nitro group at the para position also confers good activity.
Flavonoid Derivatives
Natural and synthetic flavonoids have been identified as inhibitors of Pim-1. The hydroxylation pattern on the flavonoid scaffold is a key determinant of their inhibitory activity.
| Compound | R1 (3-OH) | R2 (B-ring) | Pim-1 IC50 (µM) |
| Flavone | H | Unsubstituted | >50 |
| Apigenin | H | 4'-OH | 12 |
| Kaempferol | OH | 4'-OH | <6 |
| Luteolin | H | 3',4'-diOH | 8 |
| Quercetin | OH | 3',4'-diOH | <6 |
| Myricetin (B1677590) | OH | 3',4',5'-triOH | 1.8 |
Data synthesized from multiple sources.[3][4]
SAR Summary for Flavonoid Derivatives:
-
A hydroxyl group at the 3-position is critical for potent Pim-1 inhibition.
-
Increased hydroxylation on the B-ring generally leads to enhanced inhibitory activity, with myricetin being the most potent among the tested compounds.[4]
-
The presence of ortho-positioned hydroxyl groups on the B-ring, as seen in quercetin, enhances inhibitory activity.[3]
Triazolo[4,3-b]pyridazin-3-yl-quinoline Derivatives
A quantitative structure-activity relationship (QSAR) study of this series identified key structural features influencing Pim-1 inhibition. Molecular docking studies compared a highly active compound (25) with a less active analog, compound 13 , to understand the structural basis of inhibition.[5]
| Compound | Key Features | Pim-1 pIC50 |
| Compound 25 | High inhibitory activity | High |
| Compound 13 | Low inhibitory activity | Low |
Data from a QSAR study which did not provide specific IC50 values in the abstract but highlighted the difference in activity.[5]
SAR Insights from QSAR Study:
-
The study indicated that interactions involving nitrogen-containing rings and the presence of groups like methoxy (OMe) can enhance inhibitory activity.[5]
-
The lower activity of compound 13 was attributed to less favorable interactions within the ATP-binding pocket of Pim-1 compared to the more potent compound 25 .[5]
Experimental Protocols
The evaluation of Pim-1 kinase inhibitors involves a cascade of biochemical and cell-based assays.
General Workflow for Inhibitor Evaluation
Caption: General experimental workflow for Pim-1 inhibitor screening.
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP produced.
-
Protocol Outline: [6]
-
Dilute the Pim-1 enzyme, substrate (e.g., a specific peptide), ATP, and test inhibitors in the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]
-
In a 384-well plate, add 1 µl of the inhibitor or DMSO control.
-
Add 2 µl of the enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
2. LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the Pim-1 kinase. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer binds to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.[7]
-
Protocol Outline: [7]
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add 5 µL of the test compound.
-
Add 5 µL of the Pim-1 kinase/Eu-antibody mixture.
-
Add 5 µL of the tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
3. Radiometric Kinase Assay (HotSpot™)
This is a traditional and direct method for measuring kinase activity.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-33P]-ATP) onto a substrate by the kinase.
-
Protocol Outline: [8]
-
The reaction mixture contains the Pim-1 enzyme, a peptide substrate (e.g., RSRHSSYPAGT), and [γ-33P]-ATP in a kinase buffer.[8]
-
The reaction is initiated by adding the ATP.
-
After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-33P]-ATP.
-
The radioactivity of the substrate is then measured using a scintillation counter.
-
Cell-Based Assays
1. Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cell lines that overexpress Pim-1.
-
Principle: Assays like CellTiter-Glo® measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
-
Protocol Outline: [9]
-
Seed cancer cells (e.g., Raji, Daudi) in a 96-well plate.[9]
-
Treat the cells with various concentrations of the Pim-1 inhibitor for a specified period (e.g., 48 hours).[9]
-
Add the CellTiter-Glo® reagent to the wells.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence to determine the number of viable cells.
-
2. Target Engagement/Phosphorylation Assay
This assay confirms that the inhibitor is hitting its intended target within the cell.
-
Principle: This can be done by measuring the phosphorylation status of a known Pim-1 substrate, such as Bad at Ser112, using techniques like Western blotting or ELISA.[9][10]
-
Protocol Outline (Western Blot): [9]
-
Treat cells with the Pim-1 inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-Bad (Ser112) and total Bad.
-
Use a secondary antibody for detection and visualize the protein bands. A decrease in the phospho-Bad signal indicates Pim-1 inhibition.
-
Conclusion
The rational design of Pim-1 kinase inhibitors is heavily reliant on a thorough understanding of their structure-activity relationships. The diverse chemical scaffolds, including pyridones, thiazolidinediones, and flavonoids, offer multiple avenues for developing potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial high-throughput screening to cellular target validation. The continued exploration of the SAR of novel chemical series, guided by structural biology and computational modeling, will be instrumental in advancing Pim-1 inhibitors toward clinical applications in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Pim-1 Kinase Inhibition: A Technical Guide to the Target Validation of SGI-1776 in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of SGI-1776, a potent inhibitor of the Pim-1 kinase, in the context of cancer therapy. The document outlines the crucial role of Pim-1 kinase in oncogenesis, the mechanism of action of SGI-1776, and the experimental methodologies used to validate its efficacy and target engagement. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding.
Introduction to Pim-1 Kinase in Cancer
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are notable for being constitutively active, meaning their enzymatic activity is primarily regulated by their expression levels.[3] Pim-1 is a proto-oncogene that plays a critical role in signal transduction pathways governing cell proliferation, survival, and apoptosis.[4][5] Overexpression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate, breast, and pancreatic cancers.[1][2][6] This aberrant expression is often correlated with advanced disease stages and poor prognosis, establishing Pim-1 as a compelling therapeutic target in oncology.[2][3]
SGI-1776: A Pan-Pim Kinase Inhibitor
SGI-1776 is an orally available, small-molecule inhibitor that competitively binds to the ATP-binding pocket of Pim kinases.[7][8] It demonstrates potent inhibitory activity against all three Pim isoforms, with the highest selectivity for Pim-1.[9] In addition to the Pim kinase family, SGI-1776 also exhibits inhibitory effects on other kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is particularly relevant in certain types of acute myeloid leukemia (AML).[7][10][11] The development of SGI-1776 provided a critical tool for validating Pim kinase as a therapeutic target, although its clinical development was halted due to cardiac toxicity.[12] Nevertheless, it remains a valuable proof-of-principle compound for preclinical studies.[12]
Quantitative Data: In Vitro and In Vivo Efficacy of SGI-1776
The following tables summarize the quantitative data from preclinical studies, demonstrating the potency and efficacy of SGI-1776 in various cancer models.
Table 1: In Vitro Inhibitory Activity of SGI-1776
| Target Kinase | IC50 (nM) |
| Pim-1 | 7 |
| Pim-2 | 363 |
| Pim-3 | 69 |
| FLT3 | 44 |
IC50 values represent the concentration of SGI-1776 required to inhibit 50% of the kinase activity in cell-free assays.[7][9][10]
Table 2: Cytotoxic Activity of SGI-1776 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.005 - 11.68 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not specified |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Not specified |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | < Median (3.1) |
| CHLA-9 | Ewing Sarcoma | < Median (3.1) |
| Various | Pediatric Cancer Panel | Median: 3.1 |
The cytotoxic activity of SGI-1776 was evaluated across a panel of cancer cell lines, with a median IC50 of 3.1 µM in a pediatric preclinical testing program.[7][13]
Signaling Pathways and Mechanism of Action
Pim-1 kinase exerts its oncogenic effects by phosphorylating a multitude of downstream substrates involved in cell cycle progression and apoptosis. The JAK/STAT pathway is a classical upstream activator of Pim-1 transcription.[4] Key downstream targets of Pim-1 include Bad, c-Myc, and cell cycle regulators like p21 and p27.[1][6]
SGI-1776 inhibits Pim-1, leading to a cascade of downstream effects that promote cancer cell death. A primary mechanism is the reduction of Mcl-1, an anti-apoptotic protein, at both the transcript and protein levels.[10][14] Inhibition of Pim-1 by SGI-1776 also leads to decreased phosphorylation of the pro-apoptotic protein Bad, which can enhance apoptosis.[11][15] Furthermore, SGI-1776 treatment has been shown to decrease the phosphorylation of c-Myc and 4E-BP1, key regulators of transcription and translation, respectively.[9][10]
Caption: Pim-1 signaling pathway and the inhibitory action of SGI-1776.
Experimental Protocols for Target Validation
The validation of Pim-1 as a therapeutic target using SGI-1776 involves a series of in vitro and in vivo experiments.
1. Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of SGI-1776 on Pim-1 kinase activity.
-
Methodology: Recombinant human Pim-1 kinase is incubated with a specific peptide substrate and gamma-labeled ATP in the presence of varying concentrations of SGI-1776. The amount of phosphorylated substrate is then quantified using radiometric methods to determine the IC50 value.[7]
2. Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic effects of SGI-1776 on cancer cells.
-
Methodology: Cancer cell lines are treated with a range of SGI-1776 concentrations for specified time periods (e.g., 24, 48, 72 hours). Cell viability can be measured using assays like MTT or CellTiter-Glo, which quantify metabolic activity.[16] Apoptosis is typically assessed by Annexin V/Propidium Iodide staining followed by flow cytometry.[12]
3. Western Blot Analysis
-
Objective: To confirm target engagement and elucidate the downstream effects of Pim-1 inhibition.
-
Methodology: Cells treated with SGI-1776 are lysed, and protein extracts are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status and total protein levels of Pim-1 targets such as Bad (Ser112), c-Myc (Ser62), and 4E-BP1, as well as levels of proteins like Mcl-1 and p27.[9][10]
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SGI-1776 in a living organism.
-
Methodology: Immunodeficient mice are subcutaneously or systemically engrafted with human cancer cells (e.g., MV-4-11 AML cells). Once tumors are established, mice are treated with SGI-1776 (often administered orally) or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.[10][11][15]
Caption: A typical experimental workflow for Pim-1 kinase inhibitor target validation.
Conclusion
The extensive preclinical data for SGI-1776 provides a robust validation of Pim-1 kinase as a legitimate therapeutic target in various cancers. The inhibitor effectively engages Pim-1, leading to the modulation of key downstream signaling pathways that control cell survival and proliferation. This results in significant anti-tumor activity both in vitro and in vivo. While SGI-1776 itself did not progress to later-stage clinical trials, the knowledge gained from its study has paved the way for the development of a new generation of Pim kinase inhibitors with improved safety profiles.[6][17] The methodologies and findings detailed in this guide serve as a foundational resource for the continued exploration and development of Pim-1 targeted therapies in oncology.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
The Biological Impact of Pim-1 Kinase Inhibition by Compound 13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant target in oncology drug discovery.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim-1 plays a crucial role in regulating key cellular processes including cell cycle progression, apoptosis, and drug resistance.[1][2] Its inhibition presents a promising therapeutic strategy to counteract tumorigenesis. This technical guide provides an in-depth analysis of the biological functions of Pim-1 kinase and the consequences of its inhibition, with a specific focus on a pyridone-based inhibitor, Compound 13. While detailed cellular studies on Compound 13 are limited in publicly available literature, this document consolidates the known biochemical data for this compound and presents representative experimental protocols and the broader biological effects observed with other well-characterized Pim-1 inhibitors.
Compound 13: A Pyridone-Based Pim-1 Kinase Inhibitor
Compound 13, also identified as compound 10 in its initial publication, is a substituted pyridone that demonstrates inhibitory activity against Pim-1 kinase.[3]
Quantitative Data for Compound 13
The primary biochemical data available for Compound 13 is its in vitro inhibitory potency against Pim-1 kinase.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 13 | Pim-1 Kinase | Biochemical Kinase Assay | 4.41 | [3] |
Core Biological Functions of Pim-1 Kinase Inhibition
The inhibition of Pim-1 kinase by compounds like Compound 13 is expected to trigger a cascade of anti-cancer effects, primarily through the modulation of cell cycle and apoptosis. Pim-1 exerts its pro-survival functions by phosphorylating a range of downstream substrates.
Induction of Apoptosis
A primary consequence of Pim-1 inhibition is the induction of programmed cell death, or apoptosis. Pim-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Pim-1 on serine 112 leads to its sequestration in the cytosol by 14-3-3 proteins, preventing it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[4] Inhibition of Pim-1 disrupts this process, leading to dephosphorylated, active Bad, which promotes apoptosis.
Cell Cycle Arrest
Pim-1 kinase promotes cell cycle progression by phosphorylating and thereby regulating the activity of several key cell cycle regulators.[2] These include:
-
p21Cip1/WAF1: Pim-1 phosphorylation of p21 facilitates its dissociation from Proliferating Cell Nuclear Antigen (PCNA), promoting cell cycle progression.[1]
-
p27Kip1: Phosphorylation by Pim-1 can lead to the degradation of this cyclin-dependent kinase inhibitor, thus advancing the cell cycle.[2]
-
Cdc25A and Cdc25C: Pim-1 can phosphorylate these phosphatases, which are critical for the activation of cyclin-dependent kinases (CDKs) and progression through the G1/S and G2/M phases of the cell cycle.[2]
Inhibition of Pim-1 is therefore expected to lead to the accumulation of active p21 and p27, and reduced activity of Cdc25 phosphatases, resulting in cell cycle arrest, typically at the G1/S transition.
Signaling Pathways Modulated by Pim-1 Kinase
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors.[1] The inhibition of Pim-1 by Compound 13 would interrupt this signaling axis, impacting cell survival and proliferation.
Upstream Regulation of Pim-1
Downstream Effects of Pim-1 Kinase Inhibition
Experimental Protocols
While specific experimental details for Compound 13 are not extensively published, the following are representative, detailed protocols for key assays used to characterize Pim-1 kinase inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the in vitro potency of kinase inhibitors.
Objective: To determine the IC50 value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., a peptide derived from a known Pim-1 substrate like Bad)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., Compound 13) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Multichannel pipettes and plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of Pim-1 kinase solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km for Pim-1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a common method to assess the effect of a Pim-1 inhibitor on the viability of cancer cells.
Objective: To determine the effect of a test compound on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer cell line known to express Pim-1 (e.g., a leukemia or prostate cancer cell line)
-
Complete cell culture medium
-
Test compound (e.g., Compound 13)
-
96-well clear or white-walled cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Objective: To determine if a test compound induces apoptosis in a cancer cell line.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Experimental Workflow for Characterizing a Pim-1 Inhibitor
Conclusion
The inhibition of Pim-1 kinase represents a compelling strategy for the development of novel anti-cancer therapeutics. Compound 13 has been identified as a direct inhibitor of Pim-1 kinase with a micromolar IC50. While specific cellular data for this compound is not widely available, the established roles of Pim-1 in promoting cell survival and proliferation provide a strong rationale for its anti-cancer potential. By disrupting the phosphorylation of key substrates involved in apoptosis and cell cycle control, Pim-1 inhibitors are expected to induce tumor cell death and halt proliferation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug developers to further investigate and characterize the biological functions of Pim-1 kinase inhibitors like Compound 13. Further studies are warranted to fully elucidate the cellular effects of Compound 13 and its potential as a therapeutic agent.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Pim-1 Kinase Inhibitor 13: A Technical Guide for Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a potent Pim-1 kinase inhibitor, a 2,5-disubstituted-1,3,4-oxadiazole derivative herein referred to as Inhibitor 13 (identified as compound 10f in referenced literature), and its application in prostate cancer models. Pim-1 kinase, a serine/threonine kinase, is a critical proto-oncogene frequently overexpressed in prostate cancer, where it plays a significant role in cell cycle progression, apoptosis inhibition, and the development of therapeutic resistance.[1][2][3] The inhibition of Pim-1 kinase, therefore, represents a promising therapeutic strategy for this malignancy.[1][4]
Core Concepts: Pim-1 Kinase in Prostate Cancer
Pim-1 kinase is a key downstream effector of various signaling pathways, including the JAK/STAT pathway, which is often activated by cytokines like IL-6, found at elevated levels in advanced prostate cancer.[3] Its activity contributes to tumorigenesis by phosphorylating a range of substrates that regulate cell survival and proliferation.[1][3] Notably, Pim-1 can synergize with the c-MYC oncogene, which is also frequently amplified in prostate cancer, to accelerate tumor development.[1][5] Furthermore, Pim-1 has been implicated in resistance to taxane-based chemotherapies, a standard treatment for advanced prostate cancer.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data for Pim-1 Kinase Inhibitor 13 (compound 10f) from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Comparator (Staurosporine) |
| Pim-1 Kinase Inhibition (IC50) | - | 17 nM | 16.7 nM |
| Cytotoxicity (IC50) | PC-3 (Prostate) | 16 nM | 0.36 µM |
| HepG2 (Liver) | 0.13 µM | Not Reported | |
| MCF-7 (Breast) | 5.37 µM | Not Reported |
Data extracted from a study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as Pim-1 kinase inhibitors.[7][8]
Table 2: In Vivo Efficacy of this compound in PC-3 Xenograft Model
| Parameter | Treatment Group | Value |
| Tumor Inhibition Ratio | Inhibitor 13 (4.2 mg/kg) | 64.2% |
| Staurosporine | 44.5% |
Data from a preclinical evaluation of the lead oxadiazole compound in a mouse xenograft model.[7][8]
Table 3: Effects of this compound on Apoptosis and Cell Cycle in PC-3 Cells
| Parameter | Control | Inhibitor 13 | Fold Change |
| Apoptotic Cells | 0.45% | 19.44% | 43.2 |
| Necrotic Cells | 0.77% | 11.9% | 15.5 |
| Cells in PreG1 Phase | Not Reported | Increased | 19.29 |
| Cells in G2/M Phase | Not Reported | Decreased | 0.56 |
Flow cytometry analysis demonstrating the pro-apoptotic and cell cycle arrest effects of the inhibitor.[7][8]
Table 4: Modulation of Gene Expression by this compound in PC-3 Cells
| Gene | Function | Fold Change in Expression |
| p53 | Pro-apoptotic | 6.58 |
| PUMA | Pro-apoptotic | 3.85 |
| Caspase-3 | Pro-apoptotic | 6.98 |
| Caspase-8 | Pro-apoptotic | 3.25 |
| Caspase-9 | Pro-apoptotic | 8.67 |
| Bcl-2 | Anti-apoptotic | 0.45 |
| JAK2 | Upstream Activator | 0.52 |
| STAT3 | Upstream Activator | 0.48 |
RT-PCR analysis showing the impact of the inhibitor on key apoptosis-related and upstream signaling genes.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Pim-1 kinase in prostate cancer and a general workflow for evaluating Pim-1 inhibitors.
Figure 1: Simplified Pim-1 signaling pathway in prostate cancer.
References
- 1. PIM1 kinase as a target in prostate cancer: roles in tumorigenesis, castration resistance, and docetaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM 1 kinase as a promise of targeted therapy in prostate cancer stem cells ( Review ) | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role and Therapeutic Targeting of Pim-1 Kinase in Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, particularly Pim-1, has emerged as a critical player in the pathogenesis of various hematological malignancies, including leukemia.[1][2] These kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for therapeutic intervention.[1][3] This technical guide provides an in-depth analysis of the effects of Pim-1 kinase inhibitors on leukemia cell lines, focusing on a representative pan-Pim kinase inhibitor, AZD1208, due to the extensive available data. We will delve into the quantitative effects on leukemia cells, detailed experimental protocols for assessing inhibitor activity, and the underlying signaling pathways.
Data Presentation: Efficacy of Pim Kinase Inhibitors in Leukemia Cell Lines
The following tables summarize the quantitative data on the effects of various Pim kinase inhibitors on a range of leukemia cell lines. This data highlights the differential sensitivity of these cell lines to Pim kinase inhibition.
Table 1: Growth Inhibition (IC50) of Pim Kinase Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | FLT3 Status | IC50 (µM) | Reference |
| AZD1208 | MOLM-13 | FLT3-ITD | Not Specified, Growth Inhibition Observed | [4] |
| AZD1208 | MV-4-11 | FLT3-ITD | Not Specified, Growth Inhibition Observed | [4] |
| AZD1208 | OCI-AML-3 | FLT3-WT | Not Specified, Growth Inhibition Observed | [4] |
| AZD1208 | KG-1a | FLT3-WT | Not Specified, Growth Inhibition Observed | [4] |
| AZD1208 | MOLM-16 | FLT3-WT | Not Specified, Greater Sensitivity Observed | [4] |
| VS-II-173 | Molm-13 | FLT3-ITD heterozygous | ~2-3 | [5] |
| VS-II-173 | MV-4-11 | FLT3-ITD homozygous | ~2-3 | [5] |
| VS-II-173 | OCI-AML3 | Not Specified | >10 | [5] |
| PIM447 (LGH447) | HEL 92.1.7 | Not Specified | 0.66 | [6] |
| PIM447 (LGH447) | Kasumi-1 | Not Specified | >3.1 | [6] |
| PIM447 (LGH447) | THP-1 | Not Specified | >3.1 | [6] |
| PIM447 (LGH447) | OCI-AML3 | Not Specified | >3.1 | [6] |
| PIM447 (LGH447) | Molm-13 | Not Specified | >3.1 | [6] |
| SGI-1776 | MV-4-11 | FLT3-ITD homozygous | Not Specified, Higher Apoptosis Induction | [7] |
| SGI-1776 | MOLM-13 | FLT3-ITD heterozygous | Not Specified, Higher Apoptosis Induction | [7] |
Table 2: Apoptotic and Cell Cycle Effects of Pim Kinase Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Concentration (µM) | Duration (h) | Apoptosis Induction | Cell Cycle Effects | Reference |
| AZD1208 | Various AML lines | Up to 3 | 24 | Limited (<10% increase) | Limited change | [4] |
| SGI-1776 | MV-4-11, MOLM-13, OCI-AML-3 | Not Specified | Not Specified | Concentration-dependent induction | Not Specified | [8] |
| PIM447 | HEL 92.1.7 | Not Specified | Not Specified | Increased apoptosis | Cell cycle arrest | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Pim kinase inhibitor efficacy. The following are standard protocols for key experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the Pim kinase inhibitor (e.g., AZD1208) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed leukemia cells in a 6-well plate and treat with the Pim kinase inhibitor at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histogram.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the Pim kinase inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BAD, phospho-4E-BP1, Mcl-1, total-BAD, total-4E-BP1, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Pim-1 Signaling Pathway in Leukemia
Caption: Pim-1 kinase signaling pathway in leukemia and points of inhibition.
Experimental Workflow for Pim-1 Inhibitor Evaluation
References
- 1. The PIM family of oncoproteins: Small kinases with huge implications in myeloid leukemogenesis and as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncogenic Role of Pim-1: A Technical Guide for Researchers
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a proto-oncogene that encodes a constitutively active serine/threonine kinase.[1][2] First identified as a frequent site of proviral insertion in murine T-cell lymphomas, Pim-1 has since been implicated in a wide array of human cancers, including hematopoietic malignancies and various solid tumors.[2][3] It functions as a critical downstream effector of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][4] Pim-1 is not regulated by phosphorylation but rather its activity is primarily controlled at the level of transcription, translation, and protein stability.[4] Upregulation of Pim-1 provides a significant survival and proliferative advantage to cancer cells by phosphorylating a diverse range of substrates involved in cell cycle progression, apoptosis, metabolism, and drug resistance.[1][5][6] Its aberrant expression often correlates with aggressive disease and poor prognosis, making it an attractive and actively pursued target for cancer therapy.[7][8] This guide provides an in-depth overview of the core molecular mechanisms driving Pim-1's oncogenic activity, summarizes its role in various cancers, details relevant experimental protocols, and discusses its potential as a therapeutic target.
Molecular Biology and Regulation of Pim-1
The human PIM1 gene is located on chromosome 6p21 and gives rise to two main protein isoforms through the use of alternative translation initiation sites: a 44 kDa form (Pim-1L) and a 33 kDa form (Pim-1S).[1][9] While both isoforms contain the kinase domain, the longer Pim-1L possesses an additional N-terminal region that allows it to interact with different proteins and localize to the plasma membrane, which is particularly relevant for its role in drug resistance.[1] In contrast, the shorter Pim-1S is found predominantly in the nucleus and cytosol.[1]
Upstream Regulation
Pim-1 expression is predominantly regulated by the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway.[1] Various cytokines and interleukins (e.g., IL-2, IL-3, IL-6) bind to their respective receptors, leading to the activation of associated JAKs.[1][4] Activated JAKs then phosphorylate and activate STAT proteins, particularly STAT3 and STAT5, which translocate to the nucleus and bind to the PIM1 gene promoter to drive its transcription.[4][6] In solid tumors, hypoxia has also been shown to upregulate Pim-1 expression and stability.[10]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ovid.com [ovid.com]
- 9. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-mediated up-regulation of Pim-1 contributes to solid tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Cellular Assay for Pim-1 Kinase Inhibitor 13
For research, scientific, and drug development professionals.
This document provides a detailed protocol for evaluating the cellular activity of Pim-1 Kinase Inhibitor 13. The protocol outlines methods to assess the inhibitor's effect on cell viability and its target engagement by measuring the phosphorylation of a key Pim-1 substrate, BAD.
Introduction
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for therapeutic intervention.[2][3][4] this compound has been identified as an inhibitor of Pim-1 with an IC50 of 4.41 μM in biochemical assays.[5] This protocol provides a framework for characterizing the activity of this inhibitor in a cellular context. The described assays are designed to be conducted in a human cancer cell line known to express Pim-1, such as a leukemia or prostate cancer cell line.
Key Concepts & Signaling Pathway
Pim-1 kinase exerts its pro-survival effects in part by phosphorylating and inactivating the pro-apoptotic protein BAD at serine 112 (Ser112).[1][4] This phosphorylation prevents BAD from inducing apoptosis. Therefore, a potent Pim-1 inhibitor is expected to decrease the levels of phosphorylated BAD (pBAD), leading to increased apoptosis and reduced cell viability.
Caption: Pim-1 kinase signaling pathway and the inhibitory action of Inhibitor 13.
Data Presentation
The following table summarizes the expected quantitative data from the described cellular assays.
| Assay | Readout | Endpoint Measurement | Expected Outcome with Inhibitor 13 |
| Cell Viability | ATP levels (Luminescence) | IC50 (concentration for 50% inhibition of viability) | Dose-dependent decrease |
| Target Engagement | Protein levels (Western Blot) | Relative pBAD (Ser112) / Total BAD ratio | Dose-dependent decrease |
Experimental Protocols
This section details the protocols for assessing the cellular effects of this compound.
Overall Experimental Workflow
Caption: Overall workflow for cellular characterization of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.[6]
Materials:
-
Pim-1 expressing cancer cell line (e.g., K562, Daudi, or Raji)[6]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 90 µL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve 10X the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Add 10 µL of the 10X inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[6]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Target Engagement Assay (Western Blot for pBAD)
This assay measures the levels of phosphorylated BAD (Ser112) relative to total BAD to confirm that this compound is engaging its target in cells.[6]
Materials:
-
Pim-1 expressing cancer cell line
-
6-well tissue culture plates
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pBAD (Ser112) and Rabbit anti-total BAD
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 48 hours.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pBAD and anti-total BAD, typically on separate blots or after stripping) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pBAD to total BAD for each treatment condition.
-
Normalize these ratios to the vehicle control to determine the dose-dependent inhibition of BAD phosphorylation.
-
References
- 1. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of IC50 for Pim-1 Kinase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, is a key regulator of cell proliferation, survival, and apoptosis.[1][2] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development.[3] The Pim-1 signaling pathway is primarily activated by cytokines and growth factors through the JAK/STAT signaling cascade.[1][4]
Pim-1 Kinase Inhibitor 13, also referred to as compound 10 in some literature, has been identified as an inhibitor of Pim-1 kinase.[5][6] Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for its characterization and further development as a potential therapeutic agent. This document provides a detailed protocol for determining the IC50 value of this compound using an in vitro radiometric kinase assay.
Pim-1 Kinase Signaling Pathway
The Pim-1 kinase is a constitutively active enzyme whose activity is primarily regulated at the level of gene expression.[1] Various cytokines, such as interleukins (ILs), bind to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus. In the nucleus, STAT dimers bind to the promoter region of the PIM1 gene, inducing its transcription and subsequent translation into Pim-1 kinase. Pim-1 kinase then phosphorylates a variety of downstream substrates involved in cell cycle progression and apoptosis, such as Bad, p21, and Cdc25A.
Caption: Overview of the JAK/STAT-Pim-1 signaling pathway.
Quantitative Data
The inhibitory activity of this compound against Pim-1 kinase is summarized in the table below.
| Compound Name | Synonym | Target Kinase | IC50 Value | Reference |
| This compound | Compound 10 | Pim-1 | 4.41 µM | [5][6] |
Experimental Protocol: In Vitro Radiometric Pim-1 Kinase Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of this compound by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific peptide substrate.
Materials and Reagents
-
Recombinant human Pim-1 kinase
-
Pim-1 peptide substrate (e.g., RSRHSSYPAGT)
-
[γ-³³P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
DMSO (for inhibitor dilution)
Experimental Workflow Diagram
Caption: Experimental workflow for Pim-1 kinase IC50 determination.
Step-by-Step Procedure
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in kinase reaction buffer to achieve a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.
-
-
Prepare Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Prepare a master mix containing the kinase reaction buffer, recombinant Pim-1 kinase, and the peptide substrate.
-
Add the master mix to each well of the 96-well plate.
-
-
Initiate Kinase Reaction:
-
Prepare the [γ-³³P]ATP solution in kinase reaction buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution to all wells.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
-
Washing:
-
Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
-
Data Analysis and IC50 Determination:
-
Subtract the background radioactivity (negative control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
-
Conclusion
The described radiometric assay provides a robust and reliable method for determining the IC50 value of this compound. This information is essential for the continued investigation of this compound as a potential anti-cancer agent targeting the Pim-1 kinase. The detailed protocol and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: A Luminescent Assay for Measuring Pim-1 Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.[1] It is a proto-oncogene primarily involved in signal transduction pathways initiated by cytokines.[1] The expression of Pim-1 is regulated by the JAK/STAT signaling pathway.[2] Due to its involvement in numerous human cancers, including prostate cancer and various hematopoietic malignancies, Pim-1 has emerged as a significant target for cancer drug discovery.[1][2] Assays that accurately measure the enzymatic activity of Pim-1 are essential for screening and characterizing potential inhibitors in a high-throughput format.
This document provides a detailed protocol for a Pim-1 kinase activity assay using the ADP-Glo™ Kinase Assay technology. This luminescent assay format is highly sensitive, robust, and amenable to automation, making it ideal for drug development applications.[3][4]
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during a kinase reaction.[5] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the Pim-1 kinase activity.[6][7]
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of various cytokine signaling pathways. Its transcription is primarily activated by the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates that regulate cell survival and proliferation. It can also participate in a negative feedback loop by phosphorylating SOCS proteins, which are inhibitors of JAK/STAT signaling.[2][8]
Experimental Workflow
The experimental workflow is a sequential, "add-and-read" process, making it highly suitable for automated high-throughput screening (HTS). The process involves initiating the kinase reaction, stopping it while simultaneously depleting excess ATP, and finally detecting the generated ADP through a luminescent reaction.[5][7]
Materials and Reagents
| Reagent | Example Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Pim-1 Kinase | Promega | V4032 |
| Pim-1 Substrate (e.g., S6Ktide) | BPS Bioscience | 79884 |
| ATP, Ultra Pure | Promega | V9151 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well low-volume, solid white plates | Corning | 3572 |
Experimental Protocol
This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[5]
Reagent Preparation
-
1X Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[5] Store in aliquots at -20°C.
-
2X ATP/Substrate Mix: In 1X Kinase Buffer, prepare a solution containing the desired concentration of ATP (e.g., 50 µM) and Pim-1 substrate (e.g., 0.4 µg/µL S6Ktide). The final concentration in the 5 µL reaction will be half of this (e.g., 25 µM ATP, 0.2 µg/µL substrate).
-
2X Pim-1 Enzyme Solution: Dilute the Pim-1 enzyme stock in 1X Kinase Buffer to a 2X working concentration (e.g., 20 ng/µL, for a final concentration of 10 ng/µL). The optimal enzyme concentration should be determined empirically by performing an enzyme titration (see Table 1).
-
Test Compound (Inhibitor) Preparation: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer to create a 5X final concentration with a constant DMSO concentration (e.g., 5%).
Assay Procedure
The total reaction volume is 20 µL, composed of the kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent in a 1:1:2 ratio.[9]
-
Add Inhibitor/Vehicle: To the wells of a 384-well plate, add 1 µL of the 5X test compound or vehicle (e.g., 5% DMSO in 1X Kinase Buffer).
-
Add Enzyme: Add 2 µL of the 2X Pim-1 enzyme solution to each well.
-
Initiate Kinase Reaction: Add 2 µL of the 2X ATP/Substrate mix to each well to start the reaction.
-
Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.[5]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[5][7]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[5][7]
-
Measure Luminescence: Read the plate using a plate-reading luminometer with an integration time of 0.5-1 second per well.[5]
Data Analysis
-
Calculate Percent Inhibition: The activity of Pim-1 is proportional to the relative light units (RLU) measured.
-
Percent Inhibition = 100 x (1 - (RLUinhibitor - RLUbackground) / (RLUvehicle - RLUbackground))
-
RLUbackground is the signal from a no-enzyme control.
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of kinase activity.
Representative Data
Pim-1 Enzyme Titration
An enzyme titration is performed to determine the optimal amount of kinase that produces a robust signal within the linear range of the assay.
| Pim-1 per reaction (ng) | RLU (Relative Light Units) | S/B Ratio | % ATP to ADP Conversion |
| 200 | 802,297 | 89 | 35% |
| 100 | 521,833 | 58 | 22% |
| 50 | 380,665 | 42 | 16% |
| 25 | 223,647 | 25 | 9% |
| 13 | 120,512 | 13 | 4% |
| 0 (background) | 9,023 | 1 | 0% |
| Data adapted from Promega Corporation application note.[5] A concentration of 10-25 ng per reaction is often suitable for inhibitor screening. |
Inhibitor Potency (IC₅₀) Determination
The assay can be used to determine the potency of various small molecule inhibitors against Pim-1 kinase.
| Compound | IC₅₀ (nM) | Reference |
| Staurosporine | 2.6 - 437.1 | [5][10] |
| AZD1208 | 0.4 | [11] |
| SGI-1776 | 7 | [12] |
| SMI-4a | 17 | [11] |
| TCS PIM-1 1 | 50 | [11] |
| Hispidulin | 2,710 | [11] |
| IC₅₀ values can vary based on assay conditions, such as ATP concentration. |
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
Application Notes and Protocols for Pim-1 Kinase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of a stock solution of Pim-1 kinase inhibitor 13, a compound identified as an inhibitor of Pim-1 kinase with an IC50 of 4.41 μM.[1] These guidelines are intended to ensure accurate and reproducible experimental results in cancer and immunology research.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 287.32 g/mol | [1] |
| Chemical Formula | C18H13N3O | [1] |
| CAS Number | 79492-49-2 | [1] |
| IC50 (Pim-1) | 4.41 μM | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2][3] |
| Storage (Solid) | Room temperature (may vary) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for subsequent dilutions for various in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.873 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM * 1 mL * 287.32 g/mol / 1000 = 2.873 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed inhibitor. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Storage: The stock solution should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Serial Dilution for Cell-Based Assays
This protocol outlines the preparation of working solutions from the 10 mM stock for use in cell-based assays. It is crucial to maintain a low final DMSO concentration in the culture medium to avoid solvent-induced cellular toxicity. A final DMSO concentration of 0.4% is a commonly used and generally well-tolerated concentration.[3]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640)[3]
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Intermediate Dilutions in DMSO: It is best practice to first perform serial dilutions of the high-concentration stock solution in DMSO before the final dilution into aqueous-based cell culture medium. This helps to prevent precipitation of the compound.
-
Final Dilution in Culture Medium: Prepare the final working concentrations by diluting the intermediate DMSO solutions into the cell culture medium. For example, to achieve a final concentration of 10 μM with a final DMSO concentration of 0.1%, add 1 μL of a 10 mM stock solution to 999 μL of cell culture medium.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pim-1 signaling pathway and the experimental workflow for preparing and using the this compound stock solution.
Caption: Pim-1 signaling pathway and the inhibitory action of inhibitor 13.
Caption: Workflow for preparing and using this compound.
References
Application Notes and Protocols for Pim-1 Kinase Inhibitor 13 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and proliferation.[1] Its overexpression is implicated in various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[2] Pim-1 kinase inhibitors have emerged as a promising class of therapeutic agents. This document provides detailed application notes and protocols for the use of Pim-1 kinase inhibitor 13, a small molecule inhibitor of Pim-1, in preclinical xenograft models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the anti-tumor efficacy of this compound.
Pim-1 kinase is a downstream effector of several signaling pathways, including the JAK/STAT pathway, and it exerts its oncogenic effects by phosphorylating a variety of substrates involved in cell cycle control and apoptosis.[1] Inhibition of Pim-1 is expected to disrupt these pathways, leading to decreased tumor cell proliferation and survival.
Signaling Pathway
The Pim-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. Key upstream activators include the JAK/STAT pathway, which, upon cytokine stimulation, leads to the transcriptional upregulation of Pim-1. Downstream, Pim-1 phosphorylates and regulates the activity of numerous substrates, including the pro-apoptotic protein BAD and cell cycle inhibitors like p27.
Quantitative Data Summary
The following tables present a summary of the in vitro and representative in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target Kinase | Pim-1 | [3] |
| IC50 | 4.41 µM | [3] |
| Cell Line | Prostate Cancer (PC-3) | [4] |
| In Vitro Efficacy | Induction of apoptosis and cell cycle arrest | [4] |
Table 2: Representative In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg, i.p.) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Pim-1 Inhibitor 13 | 5 | 825 | 45 |
| Pim-1 Inhibitor 13 | 10 | 525 | 65 |
| Positive Control | Varies | Varies | Varies |
Experimental Protocols
A generalized workflow for a xenograft study is depicted below.
I. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with documented overexpression of Pim-1 kinase (e.g., PC-3 for prostate cancer, MV-4-11 for AML).
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be greater than 90%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). To enhance tumor formation, cells can be mixed with an equal volume of Matrigel.
II. Xenograft Model Establishment
-
Animal Selection: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 4-6 weeks of age.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
III. Treatment Protocol
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulation of this compound:
-
Prepare the vehicle control solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Prepare the dosing solutions of this compound by suspending the compound in the vehicle at the desired concentrations.
-
-
Administration:
-
Administer the inhibitor or vehicle to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection) at the specified dosage and schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Continue to monitor tumor growth and the body weight of the mice throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.
-
IV. Data Analysis and Endpoint
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Statistical Analysis: Perform statistical analysis to compare the tumor volumes and body weights between the treatment and control groups.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. While specific in vivo data for this particular inhibitor is limited in publicly available literature, the provided methodologies, based on studies with other Pim-1 inhibitors, offer a robust framework for assessing its anti-tumor efficacy.[5][6][7] Researchers are encouraged to adapt these protocols to their specific cell lines and experimental objectives. The successful application of these methods will contribute to a better understanding of the therapeutic potential of Pim-1 kinase inhibition in cancer treatment.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-BAD Following Pim-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated Bcl-2-associated death promoter (p-BAD) protein by Western blot analysis in cell lysates following treatment with a Pim-1 kinase inhibitor. This protocol is essential for researchers investigating the efficacy of Pim-1 inhibitors and their impact on downstream signaling pathways involved in apoptosis.
Introduction
The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. One of its key downstream targets is the Bcl-2-associated death promoter (BAD) protein.[1] Phosphorylation of BAD by Pim-1, primarily at serine 112 (Ser112), but also at Ser136 and Ser155, promotes its binding to 14-3-3 proteins, leading to its sequestration in the cytoplasm and preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[1][2][3] This inhibition of BAD's pro-apoptotic function ultimately promotes cell survival.
Inhibitors of Pim-1 kinase are being actively investigated as potential anti-cancer therapeutics. By blocking the activity of Pim-1, these inhibitors are expected to decrease the phosphorylation of BAD, thereby freeing it to promote apoptosis in cancer cells. Western blotting is a fundamental technique to verify the on-target effect of Pim-1 inhibitors by measuring the levels of phosphorylated BAD (p-BAD). A decrease in the p-BAD/total BAD ratio upon inhibitor treatment is a key indicator of target engagement and downstream pathway modulation.
Signaling Pathway
The signaling pathway illustrates the role of Pim-1 kinase in the phosphorylation of BAD and the subsequent inhibition of apoptosis. Pim-1 inhibitors block this pathway, leading to a decrease in p-BAD and the induction of apoptosis.
Caption: Pim-1 signaling pathway leading to BAD phosphorylation and apoptosis inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with a Pim-1 inhibitor, preparing cell lysates, and performing a Western blot to detect p-BAD (specifically p-BAD at Ser112).
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with detectable levels of Pim-1 and BAD (e.g., prostate cancer cell lines PC-3, DU145; Burkitt's lymphoma cell lines Raji, Daudi).[4][5]
-
Pim-1 Inhibitor: e.g., SGI-1776 (Selleck Chemicals) or other specific Pim-1 inhibitors.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer suitable for phosphoprotein analysis, supplemented with protease and phosphatase inhibitors.
-
Recipe for Phospho-Lysis Buffer (can be prepared as a stock and frozen): 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 0.5% Triton X-100 or NP-40, 100 mM NaF, 100 mM β-glycerophosphate.[6]
-
Add Freshly Before Use: Protease inhibitor cocktail (e.g., Sigma-Aldrich, Roche), Phosphatase inhibitor cocktail 2 & 3 (Sigma-Aldrich), 1 mM PMSF, 1 mM Sodium Orthovanadate.
-
-
BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific).
-
Laemmli Sample Buffer (4X): (Bio-Rad or equivalent).
-
SDS-PAGE Gels: (e.g., Bio-Rad Mini-PROTEAN TGX Gels, 4-15%).
-
Running Buffer (10X Tris/Glycine/SDS): (Bio-Rad or equivalent).
-
Transfer Buffer (10X Tris/Glycine): (Bio-Rad or equivalent) with 20% methanol.
-
PVDF or Nitrocellulose Membranes: (0.2 µm or 0.45 µm pore size).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking as it contains phosphoproteins (casein) that can cause high background.[7]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology #7074, recommended dilution 1:2000).
-
Chemiluminescent Substrate (ECL): (e.g., Thermo Fisher Scientific SuperSignal West Pico PLUS).
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-BAD.
Detailed Methodology
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat cells with varying concentrations of the Pim-1 inhibitor (e.g., 0.1 µM, 1 µM, 10 µM of a PIM1-1 inhibitor) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).[4]
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold phospho-lysis buffer (with freshly added inhibitors) to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-BAD (Ser112) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][9] c. The following day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a housekeeping protein like β-actin or GAPDH. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-BAD to total BAD for each sample.
Data Presentation
The following table summarizes representative quantitative data on the effect of a Pim-1 inhibitor on p-BAD levels in different cancer cell lines.
| Cell Line | Inhibitor | Concentration (µM) | Treatment Time (h) | p-BAD (Ser112) Fold Change (vs. Control) | Reference |
| Daudi | PIM1-1 | 0.1 | 48 | Significant Decrease | [4] |
| Daudi | PIM1-1 | 1 | 48 | Significant Decrease | [4] |
| Raji | PIM1-1 | 10 | 48 | Decreased | [4] |
| DU145 | P9 (anti-PIM-1 mAb) | 25 µg/ml | 3 | Decreased | [5] |
| PC3 | P9 (anti-PIM-1 mAb) | 25 µg/ml | 3 | Decreased | [5] |
Note: "Significant Decrease" and "Decreased" are reported as in the source literature. For precise quantification, densitometric analysis of Western blots is required.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak p-BAD Signal | Low abundance of p-BAD. | Increase the amount of protein loaded onto the gel. Use a positive control cell line or stimulated cells known to express high levels of p-BAD. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (overnight at 4°C is recommended). Ensure the antibody is validated for the species being tested. | |
| Dephosphorylation of samples. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer. Keep samples on ice at all times. | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking. Avoid using milk. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody is not specific. | Use a highly specific monoclonal antibody. Run appropriate controls (e.g., knockout/knockdown cell lines if available). |
| Protein degradation. | Ensure adequate protease inhibitors are used and samples are handled quickly and kept cold. |
By following this detailed protocol, researchers can reliably assess the impact of Pim-1 inhibitors on the phosphorylation status of BAD, providing crucial insights into the mechanism of action of these potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Bad (Ser112) Antibody (#9291) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Note: Evaluation of Cell Viability in Response to Pim-1 Kinase Inhibitor 13
For Research Use Only.
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a pivotal role in the regulation of several cellular processes, including cell survival, proliferation, and differentiation.[1][2][3] Overexpression of Pim-1 is frequently observed in various hematological malignancies and solid tumors, such as prostate cancer and leukemia, making it a compelling target for cancer therapy.[2][4][5] Pim-1 exerts its pro-survival effects through the phosphorylation of downstream targets involved in apoptosis and cell cycle progression.[3][4][5] Key signaling pathways influenced by Pim-1 include the JAK/STAT and NF-κB pathways, which are crucial for tumor cell survival and proliferation.[4][6][7]
Pim-1 Kinase Inhibitor 13 is a small molecule inhibitor of Pim-1 kinase with a reported IC50 of 4.41 μM.[8] By targeting the ATP-binding site of Pim-1, this inhibitor blocks the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that promote cancer cell growth and survival.[9] This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells using a luminescence-based cell viability assay.
Principle of the Assay
This protocol utilizes a luminescence-based assay that quantifies the amount of ATP present in metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The luminescent signal is measured using a luminometer and is indicative of cell viability. A decrease in the luminescent signal in cells treated with this compound compared to untreated cells indicates a reduction in cell viability.
Materials and Reagents
-
Cancer cell line with known Pim-1 expression (e.g., PC-3, K562)
-
This compound (prepare a stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Experimental Workflow
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes: Analysis of Apoptosis Induction by Pim-1 Inhibitor 13 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of Pim-1 is implicated in various malignancies, making it an attractive target for cancer therapy.[1][4] Pim-1 exerts its anti-apoptotic effects through the phosphorylation of several target proteins, including the pro-apoptotic protein Bad.[5][6][7] Phosphorylation of Bad by Pim-1 on serine 112 leads to its inactivation, thereby promoting cell survival.[5][6] Pim-1 inhibitors are a class of small molecules designed to block the kinase activity of Pim-1, leading to the induction of apoptosis in cancer cells.[4] This application note provides a detailed protocol for the analysis of apoptosis induced by a novel Pim-1 inhibitor, designated here as Pim-1 Inhibitor 13, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Pim-1 Inhibitor 13 is an ATP-competitive inhibitor of Pim-1 kinase with a reported IC50 of 4.41 μM. By inhibiting Pim-1, this compound is expected to prevent the phosphorylation of pro-apoptotic proteins like Bad, thereby triggering the apoptotic cascade.
Pim-1 Signaling Pathway in Apoptosis
The following diagram illustrates the role of Pim-1 in the regulation of apoptosis and the mechanism of action for Pim-1 inhibitors.
Caption: Pim-1 kinase phosphorylates and inactivates the pro-apoptotic protein Bad, promoting cell survival.
Experimental Workflow for Apoptosis Analysis
This diagram outlines the key steps for assessing apoptosis in cells treated with Pim-1 Inhibitor 13 using flow cytometry.
Caption: Experimental workflow for analyzing apoptosis via flow cytometry.
Protocol: Apoptosis Detection with Annexin V and Propidium Iodide
This protocol is designed for the detection of apoptosis in cells treated with Pim-1 Inhibitor 13.
Materials:
-
Pim-1 Inhibitor 13
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
Control and treated cells
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of Pim-1 Inhibitor 13 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Presentation and Interpretation
The data from the flow cytometry analysis can be used to distinguish between different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
The following tables summarize representative quantitative data from a hypothetical experiment using Pim-1 Inhibitor 13 on a cancer cell line.
Table 1: Percentage of Apoptotic Cells after 24-hour Treatment with Pim-1 Inhibitor 13
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 7.3 ± 1.3 |
| Pim-1 Inhibitor 13 | 1 | 75.3 ± 3.5 | 15.8 ± 2.2 | 6.7 ± 1.1 | 22.5 ± 3.3 |
| Pim-1 Inhibitor 13 | 5 | 52.1 ± 4.2 | 28.4 ± 3.1 | 15.3 ± 2.5 | 43.7 ± 5.6 |
| Pim-1 Inhibitor 13 | 10 | 30.9 ± 3.8 | 35.2 ± 4.0 | 28.7 ± 3.2 | 63.9 ± 7.2 |
Table 2: Time-Course of Apoptosis Induction with 5 µM Pim-1 Inhibitor 13
| Treatment Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 92.1 ± 1.8 | 3.5 ± 0.6 | 2.4 ± 0.4 | 5.9 ± 1.0 |
| 12 | 78.6 ± 2.5 | 12.3 ± 1.9 | 7.1 ± 1.2 | 19.4 ± 3.1 |
| 24 | 52.1 ± 4.2 | 28.4 ± 3.1 | 15.3 ± 2.5 | 43.7 ± 5.6 |
| 48 | 25.4 ± 3.9 | 20.1 ± 2.8 | 48.5 ± 4.5 | 68.6 ± 7.3 |
Logical Relationship of Pim-1 Inhibition and Apoptosis
The following diagram illustrates the expected outcomes of inhibiting Pim-1 kinase activity.
Caption: Inhibition of Pim-1 leads to decreased cell survival and increased apoptosis.
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by Pim-1 Inhibitor 13 using flow cytometry. The provided protocols and representative data demonstrate a robust method for quantifying the pro-apoptotic effects of this and other Pim-1 inhibitors. This assay is a critical tool for the preclinical evaluation of novel anti-cancer therapeutics targeting the Pim-1 signaling pathway.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Pim-1 kinase inhibitor 13 efficacy in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Pim-1 kinase inhibitor 13 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the activity of Pim-1, a serine/threonine kinase.[1] Pim-1 kinase is involved in regulating cell survival, proliferation, and apoptosis.[2][3] By inhibiting Pim-1, this compound can disrupt these signaling pathways, leading to decreased cancer cell growth and survival.[4] Pim-1 exerts its anti-apoptotic effects in part by phosphorylating and inactivating the pro-apoptotic protein BAD.[3][5] Inhibition of Pim-1 is expected to decrease the phosphorylation of BAD, thereby promoting apoptosis.[3][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The IC50 of this compound has been determined to be 4.41 μM in a biochemical assay.[1] For cell-based assays, a good starting point is to test a range of concentrations around this IC50 value. Based on studies with similar Pim-1 inhibitors, a concentration range of 0.1 µM to 40 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[5]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C. Stock solutions are typically stable for up to 3 months at -20°C.[6]
Q4: What are the expected cellular effects of treating cells with this compound?
A4: Treatment of cancer cells with a Pim-1 kinase inhibitor is expected to lead to a dose-dependent decrease in cell viability and induction of apoptosis.[5] Mechanistically, you should observe a decrease in the phosphorylation of Pim-1 substrates, such as BAD at Ser112.[5][7] You may also observe downstream effects such as the cleavage of caspase-3, confirming the induction of apoptosis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).[5][8] |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5] | |
| The cell line has low Pim-1 expression or is resistant. | Confirm Pim-1 expression in your cell line using Western blot or qPCR.[9] Consider using a different cell line known to be sensitive to Pim-1 inhibition. | |
| High background in Western blot for p-BAD. | Ineffective primary antibody. | Use a validated antibody for phosphorylated BAD (Ser112) at the recommended dilution.[10] |
| Insufficient washing. | Increase the number and duration of washes during the Western blot procedure. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. |
| Degradation of the inhibitor. | Prepare fresh dilutions of the inhibitor from the frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Observed cytotoxicity at very low concentrations. | Off-target effects of the inhibitor. | Review the literature for known off-target effects of the inhibitor. Consider using a structurally different Pim-1 inhibitor as a control. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).[5] |
Quantitative Data Summary
The following tables summarize quantitative data from a study using a pharmacological Pim-1 inhibitor (PIM1-1) in different cancer cell lines. This data can serve as a reference for expected outcomes.[5]
Table 1: IC50 Values of a Pim-1 Inhibitor in Various Cell Lines after 48h Treatment [5]
| Cell Line | IC50 (µM) |
| Daudi | 10 |
| Raji | 20 |
| K562 | 30 |
Table 2: Effect of a Pim-1 Inhibitor (10 µM) on Pim-1 Protein and p-BAD Levels after 48h [5]
| Cell Line | % Decrease in Pim-1 Protein | % Decrease in p-BAD |
| Daudi | ~70% | Significant decrease |
| Raji | No significant decrease | Significant decrease |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the effects of a Pim-1 inhibitor on cancer cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ to 3.0 x 10³ cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted inhibitor to the cells. Include a vehicle control (DMSO) with the same final solvent concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot for Phosphorylated BAD (p-BAD)
This protocol is based on methodologies used to detect changes in protein phosphorylation following Pim-1 inhibition.[5][10]
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the optimal duration. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total BAD and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
Caption: Pim-1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oaepublish.com [oaepublish.com]
Pim-1 kinase inhibitor 13 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pim-1 kinase inhibitor 13. The information provided is intended to help mitigate potential off-target effects and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also referred to as compound 10 in some literature) is a small molecule inhibitor of Pim-1 kinase with a reported IC50 of 4.41 μM.[1] Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with various cancers.[2]
Q2: I'm observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes are a common concern when working with kinase inhibitors. While this compound is designed to target Pim-1, it may interact with other kinases or proteins, leading to off-target effects. This is often due to the structural similarity of the ATP-binding pocket across the human kinome.
Q3: What are some common off-target effects observed with Pim kinase inhibitors?
While specific off-target data for this compound is not extensively published, data from other well-characterized pan-Pim inhibitors like AZD1208 and SGI-1776 can provide insights into potential off-target liabilities. These may include:
-
Inhibition of other kinases: Pim kinase inhibitors have been shown to inhibit other kinases, such as Flt3 and Haspin.[3][4]
-
Cardiotoxicity: Some Pim inhibitors have been associated with cardiotoxicity, although newer generation inhibitors have improved safety profiles.[5]
-
Effects on other signaling pathways: Off-target inhibition can lead to the modulation of unintended signaling pathways, such as STAT3, AMPK, and mTOR signaling.[1]
Q4: How can I determine if the effects I'm seeing are on-target or off-target?
Several experimental approaches can help you distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of a structurally different Pim-1 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: This is a gold-standard method for validating on-target effects. Overexpressing a drug-resistant mutant of Pim-1 kinase should reverse the on-target effects of the inhibitor but not the off-target effects.
-
Genetic knockdown: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate Pim-1 expression. If the phenotype of Pim-1 knockdown matches the phenotype observed with the inhibitor, it supports an on-target mechanism.
-
Kinase Profiling: A comprehensive kinase profiling assay screens your inhibitor against a large panel of kinases to determine its selectivity. This is the most direct way to identify potential off-target kinases.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in cellular assays compared to biochemical assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | Perform assays in ATP-depleted cells or use an ATP-non-competitive inhibitor if available. | The inhibitor's potency in the cellular assay should increase and more closely align with the biochemical IC50. |
| Inhibitor efflux by cellular pumps (e.g., P-glycoprotein) | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will be observed. |
| Low Pim-1 expression or activity in the cell line | Verify the expression and phosphorylation status of Pim-1 in your cell model using Western blotting. | If Pim-1 is not expressed or is inactive, select a different cell line with confirmed target expression and activity. |
| Poor cell permeability of the inhibitor | Assess the inhibitor's physicochemical properties. Consider if modifications to the experimental setup (e.g., incubation time) could improve uptake. | Improved cellular potency. |
Issue 2: Unexpected cytotoxicity or a phenotype inconsistent with Pim-1 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Conduct a kinome-wide selectivity screen at a concentration where the unexpected phenotype is observed (e.g., 10x the Pim-1 IC50).2. Compare the observed phenotype with the known functions of identified off-target kinases. | Identification of potential off-target kinases responsible for the observed phenotype. |
| Inhibition of a non-kinase protein | Perform a target deconvolution study using methods like Cellular Thermal Shift Assay (CETSA) or chemical proteomics. | Identification of non-kinase binding partners that may be mediating the unexpected effects. |
| Paradoxical activation of a signaling pathway | Analyze the phosphorylation status of key downstream effectors of related signaling pathways (e.g., Akt, ERK) using Western blotting or phosphoproteomics. | Identification of unexpectedly activated pathways that can explain the observed phenotype. |
Quantitative Data: Selectivity Profiles of Representative Pim Kinase Inhibitors
The following tables summarize the inhibitory activity of two well-characterized Pim kinase inhibitors, AZD1208 and SGI-1776, against Pim kinases and a selection of common off-target kinases. This data can serve as a reference for understanding potential off-target liabilities of Pim-1 inhibitors.
Table 1: Inhibitory Activity of AZD1208
| Target | IC50 (nM) | Reference |
| Pim-1 | 0.4 | [6][7] |
| Pim-2 | 5.0 | [6][7] |
| Pim-3 | 1.9 | [6][7] |
Table 2: Inhibitory Activity of SGI-1776
| Target | IC50 (nM) | Reference |
| Pim-1 | 7 | [3][4] |
| Pim-2 | 363 | [3][4] |
| Pim-3 | 69 | [3][4] |
| Flt-3 | 44 | [3][4] |
| Haspin | 34 | [3] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor using a commercial service.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Assay Format Selection: Choose between a single high-concentration screen (e.g., 1 µM or 10 µM) against a broad kinase panel or a dose-response determination (IC50) for a smaller, selected panel of kinases.
-
Submission to Service Provider: Submit the compound to a reputable kinase profiling service provider (e.g., Promega, Reaction Biology, Eurofins).
-
Data Analysis: The service provider will report the percentage of inhibition at a given concentration or the IC50 values for each kinase. Analyze the data to identify any kinases that are inhibited with a potency similar to or greater than Pim-1.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target in a cellular environment.
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures to generate a melt curve, or to a single optimized temperature for isothermal dose-response experiments.
-
Cell Lysis and Protein Quantification: Lyse the cells to release soluble proteins. Separate the soluble fraction (containing stabilized, unbound protein) from the aggregated, denatured protein by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble Pim-1 in the supernatant by Western blotting using a Pim-1 specific antibody. Use a loading control (e.g., beta-actin) to normalize the data.
-
Data Analysis: An increase in the amount of soluble Pim-1 at higher temperatures in the presence of the inhibitor indicates target engagement. For isothermal dose-response, plot the normalized soluble Pim-1 signal against the inhibitor concentration to determine the EC50 for target engagement.
Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: Pim-1 Kinase Inhibitor 13 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase inhibitor 13 (also known as compound 10).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a substituted pyridone that acts as an inhibitor of Pim-1 kinase. It has a reported half-maximal inhibitory concentration (IC50) of 4.41 μM.[1] This compound is utilized in cancer and immunology research.
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor.[2] This means it binds to the ATP-binding pocket of the Pim-1 kinase, preventing the binding of ATP and subsequent phosphorylation of its downstream substrates.[2][3] The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[4]
Q3: In what solvent should I dissolve and store this compound?
For stock solutions, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store stock solutions at -20°C for long-term stability. For cell-based assays, further dilution of the DMSO stock solution into the appropriate cell culture medium is necessary. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[5]
Q4: What are the expected downstream effects of Pim-1 inhibition in cell-based assays?
Inhibition of Pim-1 kinase is expected to lead to decreased phosphorylation of its downstream targets. Key substrates include the pro-apoptotic protein Bad, cell cycle regulators p21 and p27, and the translation initiation factor 4E-BP1.[4][6] Consequently, inhibition of Pim-1 can induce cell cycle arrest and apoptosis.[4][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
In Vitro Kinase Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or low inhibition of Pim-1 kinase activity | Inactive inhibitor: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of the inhibitor. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Confirm the identity and purity of the compound if possible. |
| Suboptimal ATP concentration: As an ATP-competitive inhibitor, the apparent potency of the inhibitor is dependent on the ATP concentration in the assay. | 1. Determine the Michaelis constant (Km) of ATP for your specific Pim-1 enzyme preparation. 2. Run the kinase assay with an ATP concentration at or near its Km value for more accurate IC50 determination. | |
| Inactive enzyme: The Pim-1 kinase may have lost activity due to improper storage or handling. | 1. Use a fresh aliquot of the enzyme. 2. Include a known potent Pim-1 inhibitor (e.g., Staurosporine) as a positive control to validate enzyme activity.[8] | |
| High variability between replicate wells | Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Prepare a master mix of reagents to add to the wells. |
| Incomplete mixing: Reagents may not be uniformly distributed in the assay wells. | 1. Gently mix the plate on a plate shaker after adding all reagents. |
Cell-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect on cell viability or proliferation | Low inhibitor concentration or short incubation time: The concentration of the inhibitor may be too low, or the incubation time may be insufficient to induce a cellular response. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Increase the incubation time (e.g., 24, 48, 72 hours). |
| Cell line resistance: The chosen cell line may not be sensitive to Pim-1 inhibition. | 1. Verify Pim-1 expression levels in your cell line via Western blot or qPCR. Cell lines with higher Pim-1 expression are generally more sensitive.[9] 2. Consider using a different cell line known to be sensitive to Pim-1 inhibitors. | |
| Inhibitor instability or metabolism: The compound may be unstable or rapidly metabolized in the cell culture medium. | 1. Assess the stability of the inhibitor in your specific cell culture medium over the course of the experiment.[10] | |
| Unexpected increase in cell viability at low concentrations | Hormesis or off-target effects: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. Off-target effects on pro-survival pathways are also possible. | 1. Carefully evaluate the dose-response curve. 2. Investigate potential off-target effects by examining the activity of other kinases. |
| Inconsistent Western blot results for downstream targets | Poor antibody quality: The primary antibody may not be specific or sensitive enough to detect the target protein or its phosphorylated form. | 1. Validate the antibody using positive and negative controls. 2. Test different antibody dilutions. |
| Suboptimal lysis buffer or sample preparation: Incomplete cell lysis or protein degradation can lead to inconsistent results. | 1. Use a lysis buffer containing protease and phosphatase inhibitors. 2. Keep samples on ice during preparation. |
Data Presentation
Table 1: IC50 Values of Various Pim-1 Kinase Inhibitors
| Inhibitor | Pim-1 IC50 | Notes |
| This compound (Compound 10) | 4.41 µM | Substituted pyridone.[1] |
| TCS PIM-1 1 | 50 nM | Selective inhibitor.[11] |
| SGI-1776 | 7 nM | Pan-Pim inhibitor, also inhibits Flt3. |
| AZD1208 | 0.4 nM | Pan-Pim inhibitor.[11] |
| Quercetagetin | 0.34 µM | Natural flavonoid. |
| SMI-4a | 17 nM | Selective for Pim-1.[11] |
| PIM447 (LGH447) | 6 pM (Ki) | Pan-Pim inhibitor.[11] |
| CX-6258 HCl | 5 nM | Pan-Pim inhibitor.[11] |
Experimental Protocols
Pim-1 Kinase Activity Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of Pim-1 kinase and the inhibitory effect of this compound.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Substrate peptide (e.g., a derivative of Bad protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer with 1% DMSO.
-
Prepare the enzyme solution by diluting recombinant Pim-1 kinase in kinase buffer.
-
Prepare the substrate/ATP mix by adding the substrate peptide and ATP to the kinase buffer. The final ATP concentration should be at or near its Km for Pim-1.
-
-
Kinase Reaction:
-
Add 1 µL of the inhibitor solution (or 1% DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line with known Pim-1 expression
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
-
Western Blotting for Downstream Signaling
This protocol outlines the general steps to analyze the phosphorylation status of Pim-1 downstream targets, such as Bad, after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-total Bad, anti-Pim-1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
-
Visualizations
Caption: Simplified Pim-1 signaling pathway and the point of intervention for Pim-1 Inhibitor 13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Pim-1 Kinase Inhibitor 13 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase inhibitor 13. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that inhibits the activity of Pim-1 kinase, a serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[1][2] Its primary mechanism of action is likely as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase to prevent the phosphorylation of its substrates.[3][4][5][6] Pim-1 kinase is a proto-oncogene that, when overexpressed, is associated with several types of cancer.[2]
Q2: What is the IC50 value for this compound?
A2: this compound has a reported IC50 of 4.41 µM for Pim-1 kinase in biochemical assays.[1]
Q3: What is a recommended starting concentration for my cell-based experiments?
A3: A specific starting concentration for every cell line is not available. However, based on its IC50 and data from similar Pim-1 inhibitors, a good starting point for a dose-response experiment would be a range from 0.1 µM to 40 µM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q5: How can I confirm that this compound is working in my cells?
A5: The most common method is to perform a Western blot to analyze the phosphorylation status of known Pim-1 downstream targets. A significant decrease in the phosphorylation of proteins such as BAD (at Ser112) is a good indicator of on-target activity.[7][8] You can also assess downstream cellular effects such as a decrease in cell viability or induction of apoptosis.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Poor cell permeability. | While not specifically documented for inhibitor 13, some inhibitors show reduced potency in cell-based assays compared to biochemical assays due to poor cell permeability.[9] Consider increasing the concentration or incubation time. | |
| Incorrect preparation or storage of the inhibitor. | Ensure the inhibitor was dissolved properly and stored as recommended to avoid degradation. Prepare fresh stock solutions if necessary. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high. | Lower the concentration range in your experiments. Determine the optimal concentration that inhibits Pim-1 signaling without causing excessive toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Pipetting errors. | Ensure accurate and consistent preparation of serial dilutions of the inhibitor. | |
| Degradation of the inhibitor. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Selected Pim-1 Inhibitors
| Inhibitor | IC50 (Pim-1) | Notes |
| This compound | 4.41 µM | Biochemical assay.[1] |
| Quercetagetin | 0.34 µM | ATP-competitive inhibitor.[8] |
| PIM1-1 | Not specified (used at 0.1-40 µM in cells) | Pharmacological inhibitor used in cell viability and apoptosis studies.[7] |
| SGI-1776 | 7 nM | ATP-competitive inhibitor of Pim-1.[3] |
| AZD1208 | 0.4 nM | Potent, orally available pan-Pim kinase inhibitor.[3] |
| SMI-4a | 17 nM | Potent inhibitor of Pim-1.[3] |
This table provides a comparison of the in vitro potency of this compound with other commonly used Pim-1 inhibitors. This can help in designing experimental concentration ranges.
Experimental Protocols
Protocol 1: Determining Cell Viability using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
This protocol is adapted from studies using other Pim-1 inhibitors and should be optimized for your specific cell line and conditions.[7]
Materials:
-
This compound
-
Cell line of interest (e.g., Daudi, Raji, or other cancer cell lines)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in culture medium. A suggested concentration range is 0.1, 1, 10, 20, 30, and 40 µM.[7] Include a vehicle control (e.g., 0.4% DMSO) and a positive control for cell death if desired.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a set period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).[7]
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent to each well, incubating for a short period to stabilize the luminescent signal, and then measuring the luminescence with a plate reader.
-
Data Analysis: The amount of ATP, and thus the luminescent signal, is proportional to the number of viable cells.[7] Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value for your cell line.
Protocol 2: Western Blot Analysis of p-BAD (Ser112)
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of a key downstream substrate, BAD.[7]
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112) and anti-total-BAD
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 48 hours).[7] Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-BAD and total BAD. A decrease in the p-BAD/total BAD ratio with increasing inhibitor concentration indicates successful inhibition of Pim-1 kinase activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Pim-1 Kinase Inhibitor 13
Welcome to the technical support center for Pim-1 Kinase Inhibitor 13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, as well as to offer troubleshooting for common experimental issues to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 10 in some literature) is a small molecule inhibitor of Pim-1 kinase with an IC50 of 4.41 μM.[1] It belongs to the substituted pyridone class of compounds.[1] Pim-1 kinase is a serine/threonine kinase involved in cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[2] Pim-1 kinase inhibitors typically act by competing with ATP for binding to the kinase's active site.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, it is crucial to store the compound as recommended on its Certificate of Analysis. As a general guideline, solid material is often shipped at room temperature, but long-term storage conditions may differ.[1][3] For stock solutions, it is generally recommended to aliquot and freeze them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4][5]
Q3: In what solvents can I dissolve this compound?
Q4: My experimental results are inconsistent. Could the inhibitor be degrading?
A4: Inconsistent results are a common issue that can stem from inhibitor degradation.[4] Degradation can occur due to improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the assay buffer.[4] To investigate this, it is recommended to prepare fresh dilutions of the inhibitor from a new aliquot of the stock solution for each experiment and to perform a stability study of the inhibitor in your specific assay buffer.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Loss of Inhibitor Potency Over Time
-
Symptom: The inhibitor shows a weaker effect in your assay than expected based on its reported IC50, or the potency decreases in subsequent experiments.
-
Possible Cause: The inhibitor may be degrading in your stock solution or in the working dilution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen, single-use aliquot of the stock solution immediately before each experiment.[4]
-
Minimize Freeze-Thaw Cycles: When you first receive the compound, dissolve it in a suitable solvent (e.g., DMSO) to a high concentration and then create small, single-use aliquots to store at -80°C.[2]
-
Check Buffer Stability: The inhibitor may not be stable in your aqueous assay buffer over the duration of the experiment. You can test this by incubating the inhibitor in the buffer for the same duration as your assay and then analyzing it by HPLC to look for degradation products.[6]
-
Issue 2: Poor Solubility or Precipitation in Assay Media
-
Symptom: You observe cloudiness or precipitate when you dilute the DMSO stock solution into your aqueous assay buffer.
-
Possible Cause: The inhibitor has low aqueous solubility, and the concentration in the assay medium exceeds its solubility limit.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the solution after dilution for any signs of precipitation.
-
Lower Final Concentration: If precipitation is observed, try lowering the final concentration of the inhibitor in your assay.
-
Include a Detergent: In some in vitro assays, including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to prevent compound aggregation.[7]
-
Perform a Solubility Assay: Conduct a kinetic solubility assay to determine the maximum soluble concentration in your specific buffer.[4][6]
-
Data Presentation
Table 1: General Storage Recommendations for Kinase Inhibitors
| Form | Storage Temperature | Protect From | Special Instructions |
| Solid (Lyophilized Powder) | -20°C to 4°C (as per vendor) | Moisture, Light | Store in a desiccator. |
| Stock Solution (in DMSO) | -80°C | Repeated Freeze-Thaw | Prepare single-use aliquots. |
| Working Dilution (Aqueous) | Use immediately | Degradation | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound to minimize degradation.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or assay buffer
Procedure:
-
Prepare Stock Solution:
-
Allow the solid inhibitor to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the solid inhibitor.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure the inhibitor is completely dissolved by vortexing.
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Dilution:
-
For each experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Use the working dilutions immediately. Do not store aqueous dilutions.
-
Protocol 2: Short-Term Stability Assessment in Assay Buffer
This protocol allows for a basic assessment of the inhibitor's stability in your experimental buffer.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Solution: Dilute the inhibitor stock solution to a final working concentration in your assay buffer.
-
Initial Analysis (T=0): Immediately analyze a sample of the solution using HPLC to determine the initial peak area of the inhibitor.[4]
-
Incubate: Store the remaining solution under the same conditions as your experiment (e.g., 37°C for the duration of the assay).
-
Final Analysis: After the incubation period, analyze another sample of the solution by HPLC.
-
Data Analysis: Compare the peak area of the inhibitor at the final time point to the initial time point. A significant decrease in the peak area or the appearance of new peaks suggests degradation.[4]
Visualizations
Caption: Workflow for proper storage and troubleshooting of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pim-1 kinase inhibitor 1 - Ace Therapeutics [acetherapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. PIM1 Kinase Inhibitor IV CAS 477845-12-8 | 526522 [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Pim-1 Kinase Inhibitor 13 (SGI-1776)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Pim-1 kinase inhibitor SGI-1776.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with SGI-1776. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a known consideration when working with SGI-1776 due to its multi-kinase inhibitory profile. To determine if the observed effects are on-target (related to Pim kinase inhibition) or off-target, a systematic approach is recommended:
-
Orthogonal Inhibitors: Compare the phenotype induced by SGI-1776 with that of other structurally unrelated Pim kinase inhibitors. If multiple inhibitors targeting the same Pim kinases produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship between SGI-1776 and the observed phenotype is essential. However, off-target effects can also be dose-dependent. It is crucial to correlate the effective concentration with the known IC50 values for Pim kinases and potential off-target kinases.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity profile.
-
Rescue Experiments: If you suspect an off-target effect on a specific kinase, a rescue experiment can be performed. This involves overexpressing a drug-resistant mutant of the suspected off-target kinase to see if it reverses the observed phenotype.
Q2: What are the known off-target effects of SGI-1776?
A2: SGI-1776 is a pan-Pim kinase inhibitor, but it also potently inhibits other kinases. The most well-documented off-target is Fms-like tyrosine kinase 3 (FLT3), with an IC50 of 44nM.[1] It has also been reported to inhibit haspin kinase at similar low nanomolar concentrations.[2] In some cancer models, the observed activity of SGI-1776 may be predominantly due to its anti-FLT3 activity, especially in models with FLT3-internal tandem duplication (ITD) mutations.[3]
Q3: We are not observing the expected decrease in phosphorylation of a known Pim-1 substrate. What could be the reason?
A3: Several factors could contribute to this observation:
-
Cellular Context: The activity and substrate specificity of Pim kinases can be highly dependent on the cellular context. In some cell types, particularly quiescent cells, the phosphorylation of certain traditional Pim-1 targets like phospho-Bad (Ser112) and histone H3 (Ser10) may not be affected by SGI-1776.[4][5][6]
-
Alternative Mechanisms: SGI-1776 can induce apoptosis or other cellular effects through mechanisms independent of the canonical Pim-1 signaling pathway. For example, in Chronic Lymphocytic Leukemia (CLL) cells, SGI-1776 was found to decrease c-Myc protein levels and inhibit global RNA synthesis, leading to a reduction in Mcl-1, without affecting traditional Pim-1 substrates.[4][5]
-
Experimental Conditions: Ensure that the experimental conditions are optimal. This includes using an appropriate concentration of SGI-1776, a suitable treatment duration, and ensuring the inhibitor is not degraded. Refer to the provided experimental protocols for guidance.
Q4: What is the mechanism of action of SGI-1776?
A4: SGI-1776 is an ATP-competitive inhibitor of all three Pim kinase family members (Pim-1, -2, and -3).[7][8] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates. This can lead to various cellular outcomes, including:
-
Induction of apoptosis, often through the reduction of the anti-apoptotic protein Mcl-1.[1][4][5][7]
-
Inhibition of cell cycle progression.[8]
-
Induction of autophagy, as observed in multiple myeloma cells.[2]
Q5: Why were the clinical trials for SGI-1776 discontinued (B1498344)?
A5: The clinical development of SGI-1776 was discontinued due to dose-limiting cardiac toxicity, specifically QTc prolongation.[2][9] The evaluation of detailed cardiac and pharmacokinetic data failed to demonstrate a safe therapeutic window for this compound.[9]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | Lowering the concentration may mitigate toxicity while maintaining efficacy against the primary target. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | 1. Prepare fresh stock solutions of the inhibitor regularly. 2. Store the inhibitor at the recommended temperature and protected from light. | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using combination therapies to block these escape pathways. | Identification of mechanisms of resistance and potential strategies to overcome them. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of SGI-1776
| Target Kinase | IC50 (nM) | Reference |
| Pim-1 | 7 | [1] |
| Pim-2 | 363 | [1] |
| Pim-3 | 69 | [1] |
| FLT3 | 44 | [1] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein Analysis
Objective: To analyze the phosphorylation status of Pim kinase substrates and other signaling proteins following SGI-1776 treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11, MOLM-13) and allow them to adhere or grow to the desired confluency. Treat the cells with SGI-1776 at various concentrations (e.g., 0.1, 0.3, 1, 3, or 10 µM) for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-c-Myc (Ser62), phospho-4E-BP1 (Thr37/46), phospho-Histone H3 (Ser10)) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) or the total protein of interest.[1]
Protocol 2: Cell Viability Assay (ATP-Based)
Objective: To determine the effect of SGI-1776 on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of SGI-1776 (e.g., from 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control.
-
ATP Measurement: After the incubation period, add a reagent that lyses the cells and releases ATP, which then reacts with luciferase to produce a luminescent signal (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of SGI-1776.
Caption: Troubleshooting workflow for interpreting unexpected results with SGI-1776.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. astx.com [astx.com]
Pim-1 kinase inhibitor 13 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pim-1 kinase inhibitor 13. The information is tailored for scientists and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported enzymatic potency?
This compound, also referred to as compound 10 in the originating publication, is an inhibitor of the Pim-1 kinase.[1] It has a reported IC50 of 4.41 μM for the Pim-1 kinase in biochemical assays.[1] Its chemical formula is C18H13N3O and the CAS number is 79492-49-2.[1]
Q2: Is there any published data on the cytotoxicity of this compound in normal, non-cancerous cell lines?
Q3: What are the expected effects of Pim-1 inhibition on cellular pathways?
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance.[6] Inhibition of Pim-1 is expected to interfere with these processes. Key downstream effects can include reduced phosphorylation of the pro-apoptotic protein BAD, leading to apoptosis, and decreased activity of transcription factors like c-Myc, which can inhibit proliferation.[6] Pim kinase inhibition has also been linked to a reduction in the levels of the anti-apoptotic protein Mcl-1.[7]
Q4: What should I use as a positive control in my cytotoxicity experiments?
A common positive control for inducing apoptosis and cell death in cytotoxicity assays is Staurosporine, a potent but non-selective protein kinase inhibitor. For mechanism-specific controls, you could use other well-characterized pan-Pim or Pim-1 selective kinase inhibitors like SGI-1776 or AZD1208, if available.[6][8][9]
Troubleshooting Guide
This guide addresses common issues that may arise during the evaluation of this compound cytotoxicity in normal cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity in Normal Cells | 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets crucial for normal cell survival.[10][11]2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.3. Cell Line Sensitivity: The specific normal cell line being used might be particularly sensitive to Pim-1 inhibition or off-target effects.4. Compound Degradation: The inhibitor may have degraded into a more toxic substance. | 1. Perform a kinome scan to identify potential off-target interactions. Compare the cytotoxic concentration with the enzymatic IC50 for Pim-1 to assess the therapeutic window. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control.3. Test the inhibitor on a panel of different normal cell lines from various tissue origins to assess specificity.4. Verify the integrity of the compound using analytical methods like HPLC/MS. Store the compound as recommended by the manufacturer. |
| No Significant Cytotoxicity Observed at Expected Concentrations | 1. Low Pim-1 Expression: Normal cells may express low levels of Pim-1 kinase, making them less dependent on its activity for survival.[6]2. Compound Insolubility: The inhibitor may be precipitating out of the cell culture medium.3. Incorrect Assay Endpoint: The time point for measuring cytotoxicity may be too early to observe a significant effect.4. Assay Interference: The compound may interfere with the readout of the cytotoxicity assay (e.g., colorimetric or luminescent signal). | 1. Confirm Pim-1 expression levels in your normal cell lines via Western blot or qPCR. Select cell lines with detectable expression for initial studies.2. Check for precipitation in the media under a microscope. If needed, prepare fresh dilutions or use a different solvent system, ensuring final solvent concentration is low.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.4. Run a control experiment with the inhibitor in cell-free media to check for direct interference with the assay reagents. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates.3. Incomplete Compound Mixing: The inhibitor may not be uniformly distributed in the media. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.2. Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to create a humidity barrier.3. Mix the media well by gentle pipetting after adding the inhibitor. |
Data on Pim-1 Inhibitor Selectivity (Illustrative Examples)
Disclaimer: The following table contains data for various Pim-1 kinase inhibitors, not specifically this compound. This information is provided for illustrative purposes to indicate the kind of selectivity that has been observed for other compounds targeting Pim-1 kinase.
| Compound Name | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line | Normal Cell Cytotoxicity | Reference |
| Pyridine-quinoline hybrid (13a) | NFS-60 (myeloid leukemia) | 2.59 | Wi-38 (lung fibroblast) | Low cytotoxicity | [4] |
| Pyridine-quinoline hybrid (13c) | HepG-2 (liver carcinoma) | 2.91 | Wi-38 (lung fibroblast) | Low cytotoxicity | [4] |
| O-alkyl pyridine (B92270) (4c) | PC-3 (prostate cancer) | 3.25 | Wi-38 (lung fibroblast) | Low toxicity | [3] |
| O-alkyl pyridine (4f) | Caco-2 (colon cancer) | 2.94 | Wi-38 (lung fibroblast) | Low toxicity | [3] |
| VS-II-173 | Molm-13 (AML) | < 5 | Non-malignant cells | ~10-fold less potent | [12] |
Visualizations
Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and point of intervention.
Experimental Workflow
Caption: Standard workflow for assessing inhibitor cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the cytotoxicity of this compound against adherent normal cell lines.
Materials:
-
This compound
-
Adherent normal cell line of choice (e.g., WI-38, HEK293)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from a stock solution.
-
Include "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and "no treatment" (medium only) wells.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilutions or controls to each well.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pim-1 Kinase Inhibitor 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pim-1 Kinase Inhibitor 13. The information is tailored for scientists and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also referred to as compound 10 in some literature, is an inhibitor of the Pim-1 kinase.[1] It has a reported half-maximal inhibitory concentration (IC50) of 4.41 μM.[1]
Q2: What are the common mechanisms of resistance to Pim-1 kinase inhibitors?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to Pim-1 inhibitors, in general, can arise through several mechanisms:
-
Upregulation of Pim Kinases: Inhibition of Pim kinase activity can lead to a compensatory increase in the protein levels of all three Pim isoforms (Pim-1, Pim-2, and Pim-3), which can promote resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent the effects of Pim-1 inhibition. This can include the activation of other kinases or signaling pathways that promote cell proliferation and survival. For instance, after treatment with tyrosine kinase inhibitors (TKIs), pathways involving Pim kinases have been shown to be activated.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. Pim-1 itself can phosphorylate and regulate the activity of these transporters.
-
Alterations in Downstream Targets: Mutations or altered expression of downstream targets of Pim-1, such as those involved in cell cycle regulation or apoptosis, can render the cells less sensitive to the effects of Pim-1 inhibition.
Q3: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
Reduced sensitivity, or acquired resistance, is a common issue in long-term cell culture experiments with kinase inhibitors. The primary cause is often the selection and expansion of a subpopulation of cells that have developed one or more of the resistance mechanisms described in Q2. To confirm and investigate this, you can perform the following:
-
IC50 Determination: Compare the IC50 value of the inhibitor in your treated cell line to the parental, untreated cell line. A significant increase in the IC50 value indicates the development of resistance.[2][3]
-
Western Blot Analysis: Check for changes in the expression levels of Pim-1, Pim-2, Pim-3, and potential bypass pathway proteins (e.g., activated AKT, ERK).
-
Drug Efflux Assay: Use commercially available kits to assess the activity of drug efflux pumps like P-gp.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in initial experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Characteristics | Different cell lines exhibit varying intrinsic sensitivity to Pim-1 inhibitors based on their genetic background and Pim-1 expression levels. |
| Inhibitor Instability | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| High Cell Seeding Density | High cell density can affect drug efficacy. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Serum Components | Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during treatment or using serum-free media if your cell line allows. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Health | Ensure cells are healthy and have a consistent doubling time before starting an experiment. Monitor cell morphology and viability. |
| Variability in Drug Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
| Assay Conditions | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
Quantitative Data
Table 1: Inhibitory Potency of Various Pim-1 Kinase Inhibitors
| Inhibitor | IC50 (μM) | Target Cell Line/Enzyme | Reference |
| This compound (compound 10) | 4.41 | Pim-1 Kinase | [1] |
| Quercetagetin | 0.34 | Pim-1 Kinase | [4] |
| Compound 22876894 | 0.8 | Pim-1 Kinase | [5] |
| Compound 58626268 | 3.9 | Pim-1 Kinase | [5] |
| AZD1208 (Pim-1) | 0.0004 | Pim-1 Kinase | [6] |
| AZD1208 (Pim-2) | 0.005 | Pim-2 Kinase | [6] |
| AZD1208 (Pim-3) | 0.0019 | Pim-3 Kinase | [6] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a Pim-1 kinase inhibitor by continuous exposure to increasing concentrations of the drug.[2][3]
-
Determine the initial IC50: First, determine the IC50 of the Pim-1 kinase inhibitor in the parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Begin by treating the parental cells with the inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with the same concentration of the inhibitor.
-
Dose Escalation: Once the cells have adapted and are growing consistently at the initial concentration, gradually increase the inhibitor concentration. A common approach is to increase the concentration by 1.5 to 2-fold.[2]
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation for several months. The development of a stable resistant cell line can take from 3 to 18 months.[7]
-
Characterize the Resistant Line: Once a resistant cell line is established (e.g., can tolerate a concentration 10-fold higher than the initial IC50), characterize its resistance by re-determining the IC50 and comparing it to the parental line. Also, analyze changes in protein expression and signaling pathways via Western blot (see Protocol 3).
-
Cryopreservation: It is recommended to freeze stocks of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of a Pim-1 kinase inhibitor on cell viability.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the Pim-1 kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for analyzing the expression levels of Pim-1 and other signaling proteins.[10][11]
-
Sample Preparation: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Pim-1, anti-p-AKT, anti-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Visualizations
Caption: Simplified Pim-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to Pim-1 Kinase Inhibitors: Pim-1 Kinase Inhibitor 13 vs. AZD1208
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two inhibitors targeting the Pim-1 kinase, a key proto-oncogene implicated in various cancers. We present a detailed analysis of Pim-1 kinase inhibitor 13 and the clinical-stage compound AZD1208, supported by available experimental data.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1] Its overexpression is linked to the progression of numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][2][3] Pim kinase inhibitors are designed to block the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates and disrupting pro-survival signaling pathways.[4] This guide focuses on a comparative analysis of two such inhibitors: this compound and AZD1208.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency reveals a significant difference between the two compounds. AZD1208 is a highly potent, pan-Pim kinase inhibitor, demonstrating low nanomolar to sub-nanomolar activity against all three Pim kinase isoforms. In contrast, this compound (also referred to as compound 10 in some literature) exhibits significantly weaker activity against Pim-1, with an IC50 in the micromolar range.[5]
| Inhibitor | Target | IC50 | Ki | Selectivity Notes |
| AZD1208 | Pim-1 | 0.4 nM | 0.1 nM | Highly selective pan-Pim inhibitor. |
| Pim-2 | 5.0 nM | 1.92 nM | ||
| Pim-3 | 1.9 nM | 0.4 nM | ||
| This compound | Pim-1 | 4.41 µM | Not Reported | Data on Pim-2 and Pim-3 activity is not publicly available. |
Cellular Activity and Mechanism of Action
AZD1208 has been extensively characterized in cellular assays, where it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[1] Its mechanism of action involves the inhibition of downstream Pim kinase substrates, leading to the disruption of key survival pathways.[1]
Information regarding the cellular activity of this compound is limited. However, a study on a related, more potent pyridone analog from the same chemical series (IC50 = 50 nM for Pim-1) indicated that this class of compounds can inhibit Pim-1 activity within cells.[6] Studies on other Pim-1 inhibitors have shown that they can decrease the viability of cancer cell lines and induce apoptosis.[7]
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of AZD1208 in tumor xenograft models.[8] The compound has also been evaluated in Phase I clinical trials in patients with acute myeloid leukemia (AML) and solid tumors.[9][10]
There is no publicly available data on the in vivo efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general Pim-1 signaling pathway and a typical experimental workflow for evaluating Pim kinase inhibitors.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to Pim-1 Kinase Inhibitors: 13 vs. SMI-4a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Pim-1 kinase inhibitors: Pim-1 kinase inhibitor 13 and SMI-4a. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in oncology, immunology, and other relevant fields.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2][3] Its overexpression is implicated in various cancers, including leukemia, lymphoma, and prostate cancer, making it a significant target for therapeutic intervention.[1][3] Pim-1 kinase inhibitors are valuable tools for investigating the physiological and pathological roles of Pim-1 and for developing novel anti-cancer therapies.
Overview of this compound and SMI-4a
This compound is a substituted pyridone identified as an inhibitor of Pim-1 kinase.[4]
SMI-4a is a cell-permeable, ATP-competitive inhibitor of Pim-1 kinase with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SMI-4a.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| This compound | Pim-1 | 4.41 µM | N/A | Not Specified | [4] |
| SMI-4a | Pim-1 | 17 nM - 24 µM | 0.6 µM | Cell-free kinase assay | [7][8] |
Table 2: Kinase Selectivity
| Inhibitor | Pim-2 IC50 | Other Kinases | Selectivity Notes | Reference |
| This compound | N/A | N/A | Data not publicly available | |
| SMI-4a | ~100 µM | Does not significantly inhibit other serine/threonine or tyrosine kinases. | Highly selective for Pim-1 over a panel of other kinases. | [7][8] |
Table 3: Cellular Activity
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound | N/A | Data not publicly available | N/A | |
| SMI-4a | K562 (CML) | Inhibition of proliferation, Induction of apoptosis | 20-80 µM | [5] |
| K562/G (Imatinib-resistant CML) | Inhibition of proliferation, Induction of apoptosis | 20-80 µM | [5] | |
| Pancreatic and Leukemic cells | Growth inhibition | 5 µM | [7] | |
| Pre-T-LBL | Cell cycle arrest | Not Specified | [7] | |
| HER2-positive breast cancer cells | Downregulation of HER2 | Not Specified | [9] |
Pim-1 Signaling Pathway
The following diagram illustrates a simplified overview of the Pim-1 signaling pathway, highlighting its upstream activation and downstream targets involved in cell survival and proliferation.
Caption: Simplified Pim-1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is a general guideline for determining the in vitro potency of inhibitors against Pim-1 kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (this compound or SMI-4a) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction well, add the Pim-1 kinase, the specific substrate, and the kinase buffer.
-
Add the test inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of inhibitors on cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Test inhibitors (this compound or SMI-4a)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with the inhibitors using flow cytometry.
Materials:
-
Cells treated with the test inhibitor or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion
This guide provides a comparative overview of this compound and SMI-4a based on currently available data. SMI-4a is a well-characterized, potent, and selective Pim-1 inhibitor with demonstrated cellular activity. In contrast, publicly available data for this compound is limited, primarily consisting of its IC50 value. Researchers should consider the extent of characterization and the specific requirements of their experimental design when choosing between these two inhibitors. For studies requiring a well-documented inhibitor with known cellular effects and selectivity, SMI-4a is the more comprehensively supported option. Further investigation into the biological activities of this compound is necessary to fully understand its potential as a research tool.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
A Comparative Guide to the Selectivity Profile of Pim-1 Kinase Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Pim-1 kinase inhibitor 13, also identified as compound 10 in the work by Cheney et al.[1]. Due to the limited publicly available selectivity data for this specific inhibitor, its performance is benchmarked against other well-characterized Pim-1 inhibitors to provide a comprehensive overview for research and drug development applications.
Selectivity Profile Comparison
This compound has a reported IC50 of 4.41 μM for Pim-1 kinase[1]. A detailed selectivity profile against a broader panel of kinases is not available in the cited literature. For a comprehensive comparison, this guide includes data on other notable selective and pan-Pim kinase inhibitors.
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Selectivity Notes |
| This compound (Compound 10) | 4.41 µM (IC50)[1] | Data not available | Data not available | Detailed selectivity profile is not publicly available. |
| TCS PIM-1 1 | 50 nM (IC50)[2][3][4] | >20,000 nM (IC50)[2][3][4] | Data not available | Highly selective for Pim-1 over Pim-2 and MEK1/2[2][3][4]. |
| Quercetagetin | 0.34 µM (IC50) | 10-fold more selective for Pim-1 than Pim-2 | Data not available | Selective for Pim-1 over PIM2 and seven other serine-threonine kinases. |
| AZD1208 | 0.4 nM (IC50)[5] | 5 nM (IC50)[5] | 1.9 nM (IC50)[5] | A potent, orally available pan-Pim kinase inhibitor[5]. |
| SGI-1776 | 7 nM (IC50)[5] | 363 nM (IC50) | 69 nM (IC50) | 50- and 10-fold selective for Pim-1 versus Pim-2 and Pim-3, respectively. Also potent for Flt3 and haspin[5]. |
| PIM447 (LGH447) | 6 pM (Ki)[5] | 18 pM (Ki)[5] | 9 pM (Ki)[5] | A novel pan-Pim kinase inhibitor with significantly lower potency against GSK3β, PKN1, and PKCτ[5]. |
Experimental Protocols
Detailed experimental protocols for the determination of the selectivity profile of this compound are not explicitly provided in the primary literature. However, a general methodology for in vitro kinase inhibition assays is described below, based on common practices in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical ELISA-based or radiometric assay for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein substrate for Pim-1, such as Bad)
-
Test inhibitor (this compound)
-
96-well plates
-
Detection reagent (e.g., anti-phospho-substrate antibody for ELISA, or P-32 labeled ATP for radiometric assay)
-
Plate reader (for ELISA) or scintillation counter (for radiometric assay)
Procedure:
-
Compound Preparation: A stock solution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: The kinase, substrate, and kinase buffer are added to the wells of a 96-well plate.
-
Inhibitor Addition: The serially diluted test inhibitor is added to the wells. Control wells containing DMSO without the inhibitor are also included.
-
Reaction Initiation: The kinase reaction is initiated by adding a specific concentration of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified.
-
ELISA-based: An antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate for the enzyme is then added to produce a detectable signal.
-
Radiometric: The amount of radioactive phosphate (B84403) incorporated into the substrate is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways, including its activation by the JAK/STAT pathway and its downstream effects on cell cycle progression and apoptosis.
Caption: Pim-1 Signaling Pathway
Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines a general workflow for screening and characterizing kinase inhibitors.
Caption: Kinase Inhibitor Screening Workflow
References
Validating the Specificity of Pim-1 Kinase Inhibitor 13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Pim-1 is a key regulator of cell proliferation, survival, and apoptosis, making it a compelling target in oncology. A multitude of small molecule inhibitors have been developed to target Pim-1, each with varying degrees of potency and selectivity. This guide provides a comparative analysis of Pim-1 kinase inhibitor 13 (also known as compound 10), alongside other notable Pim-1 inhibitors, and furnishes detailed experimental protocols for validating inhibitor specificity.
Introduction to this compound
This compound is a substituted pyridone identified as an inhibitor of Pim-1 kinase with a reported half-maximal inhibitory concentration (IC50) of 4.41 μM[1]. While its activity against Pim-1 is established, comprehensive public data on its broader kinase selectivity profile remains limited. Understanding the specificity of any kinase inhibitor is paramount to accurately interpret experimental results and predict potential off-target effects. This guide aims to provide a framework for researchers to assess the specificity of this compound and compare its performance with other available alternatives.
Comparative Analysis of Pim-1 Inhibitors
To contextualize the potency of this compound, it is useful to compare it with other well-characterized inhibitors targeting the Pim kinase family. These inhibitors range from Pim-1 selective to pan-PIM inhibitors, which target all three isoforms (Pim-1, Pim-2, and Pim-3).
| Inhibitor Name | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Key Features |
| This compound | Pim-1 Inhibitor | 4.41 µM[1] | Data not available | Data not available | Substituted pyridone scaffold. |
| AZD1208 | Pan-PIM Inhibitor | 0.4 nM[2] | 5 nM[2] | 1.9 nM[2] | Potent, orally available, and has been in clinical trials.[3][4][5] |
| SGI-1776 | Pan-PIM Inhibitor | 7 nM[2] | 363 nM | 69 nM | ATP-competitive inhibitor, also potent against Flt3.[2] |
| PIM447 (LGH447) | Pan-PIM Inhibitor | 6 pM (Ki)[2] | 18 pM (Ki)[2] | 9 pM (Ki)[2] | Highly potent pan-PIM inhibitor.[2] |
| TCS PIM-1 1 | Pim-1 Selective | 50 nM | >20 µM | Data not available | Shows good selectivity over Pim-2 and MEK1/MEK2.[2] |
| SMI-4a | Pim-1 Selective | 17 nM[2] | Modestly potent | Data not available | Does not significantly inhibit other serine/threonine or tyrosine kinases.[2] |
| CX-6258 HCl | Pan-PIM Inhibitor | 5 nM[2] | 25 nM[2] | 16 nM[2] | Potent and orally efficacious.[2] |
| TP-3654 | Pan-PIM Inhibitor | 5 nM (Ki)[2] | 239 nM (Ki)[2] | 42 nM (Ki)[2] | Second-generation PIM inhibitor.[2] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified kinases. Screening against a broad panel of kinases is the gold standard for determining selectivity.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for measuring kinase activity and inhibition. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the substrate (e.g., a specific peptide) and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of this compound and control inhibitors in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution to each well.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate the plate for 1 hour at 30°C.
-
-
Signal Detection (ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Pim-1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Pim-1 at each temperature.
-
Normalize the data to the intensity at the lowest temperature.
-
Plot the percentage of soluble Pim-1 against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Downstream Signaling
Inhibition of Pim-1 kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to assess the phosphorylation status of these targets in inhibitor-treated cells. One of the key substrates of Pim-1 is the pro-apoptotic protein BAD. Pim-1 phosphorylates BAD at Ser112, which inhibits its pro-apoptotic function.
Protocol: Western Blot for p-BAD (Ser112)
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of this compound for an appropriate duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD (Ser112).
-
As a loading control, a separate blot can be run and probed with an antibody for total BAD or a housekeeping protein like GAPDH.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-BAD signal to the total BAD or loading control signal. A decrease in the p-BAD signal with increasing inhibitor concentration indicates target engagement and inhibition of Pim-1 activity.
-
Conclusion
Validating the specificity of a kinase inhibitor is a critical step in its development and application as a research tool or therapeutic agent. While this compound has shown activity against its primary target, a comprehensive assessment of its selectivity is necessary. By employing the biochemical and cellular assays outlined in this guide, researchers can generate the data needed to confidently evaluate the specificity of this compound and compare its performance to other available inhibitors. This will ultimately lead to more reliable and interpretable experimental outcomes in the study of Pim-1 kinase biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pim-1 Kinase Inhibitors: Pim-1 Kinase Inhibitor 13 and SGI-1776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Pim-1 kinase inhibitors: Pim-1 kinase inhibitor 13 and SGI-1776. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a significant target in cancer therapy. This guide compares this compound, a member of the substituted pyridone family, with SGI-1776, a well-characterized pan-Pim kinase inhibitor.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 |
| This compound (compound 10) | Pim-1 | 4.41 µM |
| SGI-1776 | Pim-1 | 7 nM |
| Pim-2 | 363 nM | |
| Pim-3 | 69 nM | |
| FLT3 | 44 nM |
Table 2: In Vitro Cellular Efficacy (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 |
| PIM1-1 (related pyridone inhibitor) | Daudi | Burkitt's Lymphoma | 10 µM[1] |
| Raji | Burkitt's Lymphoma | 20 µM[1] | |
| K562 | Chronic Myelogenous Leukemia | 30 µM[1] | |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | - |
| MOLM-13 | Acute Myeloid Leukemia | - | |
| OCI-AML-3 | Acute Myeloid Leukemia | - | |
| U266 | Multiple Myeloma | ~3 µM (for significant cell death)[2] | |
| MM.1S | Multiple Myeloma | >3 µM[2] |
Note: Direct comparison of cellular IC50 values is challenging due to the use of different cell lines and experimental conditions in the respective studies.
Experimental Protocols
Kinase Inhibition Assay (for SGI-1776)
Radiometric assays were utilized to determine the kinase inhibitory activity of SGI-1776. The assays contained a peptide substrate, purified recombinant human kinases, gamma-labeled ATP, and magnesium ions. The reaction was initiated by the addition of the MgATP mix. After incubation, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter to determine the extent of kinase inhibition.
Cell Viability Assay (for PIM1-1)
The effect of the PIM1-1 inhibitor on the viability of Burkitt's lymphoma (Daudi and Raji) and leukemia (K562) cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were incubated with varying concentrations of the inhibitor for 48 hours. The assay measures the amount of ATP present, which is an indicator of metabolically active cells. Luminescence was measured to determine the percentage of viable cells relative to untreated controls, and IC50 values were calculated.[1]
Western Blotting (for PIM1-1)
To assess the impact of the PIM1-1 inhibitor on protein expression and phosphorylation, western blotting was performed. Daudi, Raji, and K562 cells were treated with the inhibitor, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Pim-1, phosphorylated Bad (a downstream target of Pim-1), and other relevant proteins. This technique allowed for the evaluation of the inhibitor's effect on the Pim-1 signaling pathway.[1]
Mandatory Visualization
Caption: Simplified Pim-1 Kinase Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Concluding Remarks
SGI-1776 is a potent, pan-Pim kinase inhibitor with well-documented in vitro and in vivo activity against various hematological malignancies.[3] Its ability to target all three Pim isoforms and FLT3 makes it a valuable tool for studying Pim kinase biology and a potential therapeutic agent.
This compound, a substituted pyridone, has been identified as a Pim-1 inhibitor, but its efficacy and selectivity profile are not as extensively characterized in the public literature. A related pyridone inhibitor, PIM1-1, has demonstrated micromolar activity in Burkitt's lymphoma cell lines.[1]
For researchers considering these inhibitors, the choice will depend on the specific research question. SGI-1776 is a suitable choice for studies requiring potent, broad-spectrum Pim kinase inhibition. This compound and related pyridones may serve as starting points for medicinal chemistry efforts to develop more potent and selective Pim-1 inhibitors. Further studies are required to fully elucidate the therapeutic potential of the substituted pyridone class of Pim-1 inhibitors.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Pim-1 Kinase Inhibitors: AZD1208 vs. SGI-1776
A detailed analysis for researchers and drug development professionals on the in vitro performance of two prominent Pim-1 kinase inhibitors, AZD1208 and SGI-1776. This guide provides a comparative overview of their inhibitory activity, selectivity, and the experimental methodologies used for their evaluation.
Pim-1 kinase, a serine/threonine kinase, is a key proto-oncogene implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis. Its overexpression is associated with numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This guide presents a head-to-head in vitro comparison of two well-characterized Pim-1 kinase inhibitors: AZD1208, a pan-Pim inhibitor, and SGI-1776, which also exhibits multi-kinase inhibitory activity.
Comparative Analysis of In Vitro Efficacy
The in vitro potency of AZD1208 and SGI-1776 against Pim-1 and its isoforms, Pim-2 and Pim-3, has been extensively evaluated using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for comparing their efficacy.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| AZD1208 | Pim-1 | 0.4[1][2][3] | 0.1[1][4] | Enzymatic assay at half-maximal ATP concentration[1] |
| Pim-2 | 5.0[1][2] | 1.92[1][4] | Enzymatic assay at half-maximal ATP concentration[1] | |
| Pim-3 | 1.9[1][2] | 0.4[1][4] | Enzymatic assay at half-maximal ATP concentration[1] | |
| SGI-1776 | Pim-1 | 7[5][6][7][8][9] | - | Radiometric kinase assay[5][10] |
| Pim-2 | 363[5][6][7][8][9] | - | Radiometric kinase assay[5][10] | |
| Pim-3 | 69[5][6][7][8][9] | - | Radiometric kinase assay[5][10] |
As the data indicates, AZD1208 demonstrates potent, low nanomolar inhibition against all three Pim kinase isoforms, establishing it as a pan-Pim inhibitor.[1][2][4] SGI-1776 is also a potent inhibitor of Pim-1, but it exhibits significantly less activity against Pim-2.[5][6][7][8]
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity. Both AZD1208 and SGI-1776 have been profiled against large panels of kinases to assess their selectivity.
AZD1208 has been shown to have an excellent selectivity profile.[1] In a screen against 442 kinases, the three Pim kinases were the most strongly inhibited.[11]
SGI-1776, in addition to inhibiting Pim kinases, also potently targets Flt-3 (IC50 = 44 nM) and Haspin (IC50 = 34 nM).[6][8][12] This multi-kinase activity could be beneficial in certain therapeutic contexts but also increases the potential for off-target effects.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Pim-1 signaling pathway and a typical in vitro kinase assay workflow.
Caption: Pim-1 Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
Experimental Protocols
The in vitro inhibitory activities of AZD1208 and SGI-1776 were determined using established kinase assay methodologies.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]
-
Peptide substrate (e.g., a derivative of the BAD protein)[14]
-
ATP at a concentration near the Km for the enzyme
-
Test inhibitors (AZD1208, SGI-1776) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
-
Procedure:
-
A solution of Pim-1 kinase is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.[15]
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[13]
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.
-
Reagents and Materials:
-
Procedure:
-
The kinase, substrate, and inhibitor are combined in the assay buffer.
-
The reaction is initiated by the addition of the Mg/[γ-³²P]ATP mixture.
-
The reaction is incubated for a specific time (e.g., 40 minutes) at room temperature.[5]
-
The reaction is stopped by the addition of phosphoric acid.[5]
-
A portion of the reaction mixture is spotted onto a filter membrane, which is then washed to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percent inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.
-
Conclusion
Both AZD1208 and SGI-1776 are potent inhibitors of Pim-1 kinase in vitro. AZD1208 distinguishes itself with its pan-Pim inhibitory profile and high selectivity. SGI-1776, while a potent Pim-1 inhibitor, also targets other kinases like Flt-3 and Haspin. The choice between these inhibitors for research or therapeutic development will depend on the specific biological question or the desired therapeutic profile. The provided experimental protocols offer a foundation for the in vitro evaluation of these and other Pim-1 kinase inhibitors.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. promega.com [promega.com]
- 14. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Pim-1 kinase inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pim-1 kinase inhibitor 13. As a potent, research-grade kinase inhibitor, this compound should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on safety protocols for similar potent, biologically active small molecules.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
II. Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure risk when working with this compound.
A. Engineering Controls and Designated Areas:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Eye Wash and Safety Shower: An accessible safety shower and eye wash station must be available.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Work on a disposable absorbent bench protector to contain any potential spills.[2]
-
Weighing: Use a dedicated and calibrated scale for weighing the compound.
-
Dissolving: When preparing solutions, add the solvent slowly to the powder to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped.[2]
-
Contamination Prevention: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
C. Disposal Plan:
-
Waste Classification: All waste material, including empty containers, contaminated PPE, and disposable labware, must be treated as hazardous chemical waste.
-
Containment: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.
III. Experimental Protocols and Visualizations
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for Safely Handling this compound.
Emergency Spill Response
This diagram outlines the immediate steps to be taken in the event of a spill.
Caption: Emergency Response Protocol for a Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
